molecular formula C8H8F2N2O B2510142 [(2,4-Difluorophenyl)methyl]urea CAS No. 296277-71-9

[(2,4-Difluorophenyl)methyl]urea

Cat. No.: B2510142
CAS No.: 296277-71-9
M. Wt: 186.162
InChI Key: UCWDZVXJSJPZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Difluorophenyl)methyl]urea is a chemical compound with the CAS Registry Number 296277-71-9 and a molecular formula of C 8 H 8 F 2 N 2 O . This urea derivative features a 2,4-difluorobenzyl group attached to the urea functional group, yielding a molecular weight of 186.16 g/mol. Urea derivatives are a significant class of compounds in medicinal and agricultural chemistry due to their diverse biological activities and ability to participate in hydrogen bonding. The 2,4-difluorophenyl moiety is a privileged structure in drug discovery, frequently employed to enhance metabolic stability, influence lipophilicity, and improve bioavailability in active pharmaceutical ingredients. Researchers investigate this compound and its analogues as key synthetic intermediates or core scaffolds for developing novel bioactive molecules. Urea derivatives, in general, are explored for their potential to inhibit various enzymes and receptors. For instance, substituted ureas have been identified as potent inhibitors in antifungal research and as promising scaffolds in the search for new treatments for neglected diseases like human African trypanosomiasis . Furthermore, the structural motif is present in compounds studied for its inhibitory activity against targets such as human soluble epoxide hydrolase . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWDZVXJSJPZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of N-[(2,4-difluorophenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

N-[(2,4-difluorophenyl)methyl]urea (CAS: 296277-71-9), also known as (2,4-Difluorobenzyl)urea, represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD), offering a dual-function scaffold: the 2,4-difluorobenzyl moiety acts as a metabolically stable lipophilic anchor, while the urea terminus functions as a directional hydrogen-bonding motif capable of engaging key residues (e.g., Asp, Glu) in receptor binding pockets.

This guide details the structural electronics, validated synthetic protocols, and physicochemical profiling of this compound, designed for researchers optimizing lead compounds in kinase inhibition, anticonvulsant therapy, and agrochemical development.

Part 1: Structural Anatomy & Electronic Properties

The efficacy of N-[(2,4-difluorophenyl)methyl]urea stems from the synergistic relationship between its two primary domains.

The Fluorine Effect (Metabolic Shielding)

The substitution of hydrogen with fluorine at the ortho (2) and para (4) positions is a strategic bioisosteric modification.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 2 and 4 positions blocks Cytochrome P450-mediated oxidative metabolism, which typically targets electron-rich aromatic rings at these sites.

  • Electronic Depletion: The high electronegativity of fluorine pulls electron density from the phenyl ring (inductive effect,

    
    ), lowering the 
    
    
    
    -electron density. This reduces the ring's propensity for non-specific hydrophobic binding and potentially increases selectivity for electron-rich binding pockets via quadrupole interactions.
The Urea Bridge (The "Hinge")
  • H-Bond Network: The urea group acts as a donor-acceptor-donor (D-A-D) system. The terminal primary amine (

    
    ) and the internal secondary amine (
    
    
    
    ) are excellent hydrogen bond donors, while the carbonyl oxygen (
    
    
    ) is a strong acceptor.
  • Conformational Flexibility: The methylene (

    
    ) bridge provides rotational freedom, allowing the urea headgroup to orient itself independently of the aromatic tail to maximize binding affinity.
    

Part 2: Physicochemical Profiling

The following data represents the consensus profile for N-[(2,4-difluorophenyl)methyl]urea, aggregated from computational prediction models and standard urea derivative properties.

PropertyValue / DescriptionSignificance
CAS Number 296277-71-9Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 186.16 g/mol Fragment-sized (<300 Da)
LogP (Predicted) 1.4 – 1.8Ideal for membrane permeability (Lipinski compliant)
TPSA ~55.1 ŲHigh polar surface area relative to size; good solubility
H-Bond Donors 2Critical for receptor latching
H-Bond Acceptors 1Carbonyl interaction
Melting Point 148 – 152 °CCrystalline solid stability

Part 3: Synthetic Protocols

Method A: Acid-Catalyzed Condensation (Recommended)

This protocol utilizes the Wöhler synthesis adaptation, reacting the amine hydrochloride with potassium cyanate. It is preferred for its safety (avoiding phosgene/isocyanates) and high yield.

Reaction Scheme:



Reagents:

  • 2,4-Difluorobenzylamine (1.0 eq)

  • Hydrochloric acid (1.0 eq, if starting from free amine)

  • Potassium Cyanate (KCNO) (1.2 eq)

  • Solvent: Water (deionized)

Step-by-Step Protocol:

  • Salt Formation: Dissolve 2,4-difluorobenzylamine (10 mmol) in water (20 mL). Slowly add concentrated HCl (10 mmol) to generate the hydrochloride salt in situ. Ensure pH is slightly acidic (pH ~5-6).

  • Cyanate Addition: Dissolve Potassium Cyanate (KCNO, 12 mmol) in minimal water (5 mL).

  • Reaction: Add the KCNO solution dropwise to the amine salt solution while stirring vigorously at room temperature.

  • Heating: Warm the mixture to 50–60°C for 2 hours. A white precipitate (the urea) will begin to form as the reaction progresses.[1]

  • Workup: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual KCl and unreacted salts.

  • Purification: Recrystallize from ethanol/water (1:1) or acetonitrile if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Isocyanate Aminolysis (Alternative)

Used when the starting material is 2,4-difluorobenzyl isocyanate.

Protocol:

  • Dissolve 2,4-difluorobenzyl isocyanate (5 mmol) in anhydrous Dichloromethane (DCM).

  • Bubble anhydrous Ammonia gas (

    
    ) through the solution at 0°C, or add a saturated solution of Ammonia in dioxane.
    
  • Stir for 1 hour. Evaporate solvent to yield the crude urea.

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

The following diagram illustrates the transformation from the amine precursor to the final urea product.[2]

SynthesisPathway Start 2,4-Difluorobenzylamine Step1 Protonation (HCl) Start->Step1 Inter Amine HCl Salt Step1->Inter pH < 6 Step2 Nucleophilic Addition (60°C) Inter->Step2 Reagent Potassium Cyanate (KCNO) Reagent->Step2 Product N-[(2,4-difluorophenyl)methyl]urea Step2->Product Precipitation

Caption: Figure 1. Synthesis of N-[(2,4-difluorophenyl)methyl]urea via acid-catalyzed condensation of amine and cyanate.

Figure 2: Pharmacophore Logic

This diagram explains why this structure is used in drug design, mapping structural features to biological function.

Pharmacophore Molecule N-[(2,4-difluorophenyl)methyl]urea F_Sub 2,4-Difluoro Pattern Molecule->F_Sub M_Bridge Methylene Bridge Molecule->M_Bridge Urea Urea Terminus Molecule->Urea Metab Blocks P450 Oxidation (Metabolic Stability) F_Sub->Metab Lipophil Modulates LogP (Permeability) F_Sub->Lipophil Flex Rotational Freedom (Induced Fit) M_Bridge->Flex HBond H-Bond Donor/Acceptor (Receptor Binding) Urea->HBond

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of the difluoro and urea motifs.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d6

  • 
     7.2 – 7.5 ppm (m, 1H):  Aromatic proton at C-6 (coupling with F).
    
  • 
     6.9 – 7.1 ppm (m, 2H):  Aromatic protons at C-3 and C-5 (complex splitting due to 
    
    
    
    coupling).
  • 
     6.3 ppm (t, 1H):  Urea NH (triplet due to coupling with 
    
    
    
    ).
  • 
     5.5 ppm (s, 2H):  Urea 
    
    
    
    (broad singlet, exchangeable with
    
    
    ).
  • 
     4.2 ppm (d, 2H):  Benzylic 
    
    
    
    (doublet coupling to NH).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expect peak at 187.17 m/z .
    
  • Fragmentation: Loss of urea moiety (

    
     Da) or cleavage at the benzyl position.
    

References

  • AppChem. (2025).[3] [(2,4-Difluorophenyl)methyl]urea Product Data and CAS 296277-71-9.[4] Retrieved from

  • Kurzer, F. (1963).[2] Urea Synthesis via Cyanate Condensation. Organic Syntheses, Coll. Vol. 4, p.49. Retrieved from

  • PubChem. (2025).[3][5][6] Compound Summary: Urea Derivatives and Fluorinated Benzylamines. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Protocols for the Synthesis of Ureas from Isocyanates. Retrieved from

  • Sigma-Aldrich. (2025). 2,4-Difluorobenzylamine: Properties and Reactivity. Retrieved from

Sources

2,4-difluorobenzyl urea pharmacophore in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2,4-Difluorobenzyl Urea Pharmacophore in Medicinal Chemistry

Abstract

The urea functionality is a cornerstone of modern medicinal chemistry, acting as a privileged structural motif in a multitude of clinically approved therapeutics.[1][2] Its unique ability to form stable, multipoint hydrogen bonds with biological targets makes it an invaluable tool for modulating drug potency and physicochemical properties.[1] When combined with a 2,4-difluorobenzyl moiety, it forms a powerful pharmacophore that has been instrumental in the development of targeted therapies, most notably in the realm of protein kinase inhibitors. This guide provides a comprehensive analysis of the 2,4-difluorobenzyl urea core, exploring its structural underpinnings, mechanism of action, structure-activity relationships (SAR), and synthetic accessibility. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for researchers and professionals engaged in the intricate process of drug design and development.

The Architectural Significance of the Pharmacophore

In computer-aided drug design, a pharmacophore is an abstract representation of the key molecular interaction features necessary for a ligand to be recognized by a specific biological target.[3][4] It defines the essential three-dimensional arrangement of functional groups that trigger a biological response. The 2,4-difluorobenzyl urea scaffold is a classic example of a successful pharmacophore, deriving its power from the synergistic interplay of its two core components.

The Urea Moiety: A Versatile H-Bonding Hub

The urea group (-(NH)-(C=O)-(NH)-) is a deceptively simple yet profoundly effective functional group in drug design. Its primary strength lies in its capacity as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen).[5] This dual nature allows it to establish a robust network of interactions within a protein's binding pocket, significantly contributing to binding affinity and stability.[1] Due to resonance, the urea functionality has a degree of conformational restriction, which can be advantageous in pre-organizing the molecule for optimal receptor binding.[1]

The 2,4-Difluorobenzyl Group: Enhancing Potency and Metabolic Stability

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The 2,4-difluorobenzyl group leverages several benefits of fluorination:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often enhances the pharmacokinetic profile of a drug by increasing its half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of nearby amine groups, which can be crucial for optimizing a compound's ionization state, solubility, and cell permeability.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds or halogen bonds, thereby improving binding affinity. The fluorinated ring frequently occupies hydrophobic pockets within the target protein.[6]

Predominant Mechanism of Action: Type II Kinase Inhibition

The 2,4-difluorobenzyl urea pharmacophore is a hallmark of Type II protein kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer.[7]

Kinases exist in equilibrium between active and inactive conformations. A key feature differentiating these states is the orientation of a conserved "DFG" (Asp-Phe-Gly) motif in the activation loop.

  • Type I inhibitors bind to the active "DFG-in" conformation in the ATP-binding site.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, occupying not only the ATP site but also an adjacent allosteric pocket created by the outward flip of the DFG phenylalanine.[5]

The diaryl urea scaffold is perfectly suited for this role. Its typical binding mode involves a "bidentate" hydrogen bond interaction where:

  • One urea N-H and the carbonyl oxygen bind to the side chain of a conserved glutamate residue in the αC-helix.

  • The second urea N-H forms a hydrogen bond with the backbone amide of the DFG motif's aspartate residue.[5]

This interaction stabilizes the inactive "DFG-out" state, locking the kinase in a non-functional conformation. The 2,4-difluorobenzyl group typically extends into the hydrophobic region of the ATP-binding site, while the second aryl group on the urea extends into the allosteric back pocket.

cluster_0 ATP Binding Site cluster_1 Allosteric Site cluster_2 ATP ATP DFG_in DFG Motif (Active 'In' State) aC_Helix_in αC-Helix (Active) DFG_out DFG Motif (Inactive 'Out' State) DFG_in->DFG_out Conformational Change aC_Helix_out αC-Helix (Inactive) Back_Pocket Hydrophobic Back Pocket Inhibitor Diaryl Urea Inhibitor Aryl1 2,4-Difluorobenzyl (Occupies ATP site) Urea Urea Core (H-bonds to Hinge) Aryl2 Second Aryl Group (Occupies Back Pocket) Urea->DFG_out H-Bond to Aspartate Urea->aC_Helix_out H-Bond to Glutamate Aryl2->Back_Pocket Binds in Allosteric Site cluster_0 Method 1: Isocyanate Coupling cluster_1 Method 2: CDI Coupling Amine1 2,4-Difluorobenzylamine Product1 Target Urea Amine1->Product1 Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Product1 Amine2 Aryl Amine (R-NH2) Intermediate Acylimidazole Intermediate Amine2->Intermediate CDI CDI CDI->Intermediate Product2 Target Urea Intermediate->Product2 Amine3 2,4-Difluorobenzylamine Amine3->Product2

Sources

Comparative Analysis: 2,4-Difluoro vs. 2,6-Difluoro Benzyl Urea Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of urea-based pharmacophores—common in kinase inhibitors (e.g., Sorafenib analogues) and soluble epoxide hydrolase (sEH) inhibitors—the substitution pattern of the aromatic ring dictates not just potency, but metabolic fate and binding kinetics.

This technical guide dissects the critical divergence between 2,4-difluorobenzyl urea (2,4-DFBU) and 2,6-difluorobenzyl urea (2,6-DFBU) . While they are constitutional isomers, they behave as distinct pharmacologic entities:

  • 2,6-DFBU: Functions as a "Conformational Lock" and "Metabolic Shield." The di-ortho fluorine substitution forces a twisted conformation relative to the methylene spacer, shielding the benzylic position from oxidation.

  • 2,4-DFBU: Functions as an "Electronic Probe." It allows for a planar or near-planar conformation, maximizing

    
    -stacking interactions while blocking the metabolically labile para-position.
    

Part 1: Structural & Electronic Determinants

The primary differentiator between these isomers is the Ortho Effect , which influences the torsion angle between the phenyl ring and the urea moiety.

Conformational Landscape

The benzyl urea scaffold consists of an aromatic ring connected to a urea via a methylene (


) spacer.
  • 2,6-Difluoro (The Twist): The two fluorine atoms at the ortho positions create significant steric repulsion with the benzylic protons and the urea nitrogen lone pair. This forces the phenyl ring to rotate out of plane relative to the urea backbone (dihedral angle

    
    ). This "perpendicular" arrangement is critical for filling hydrophobic pockets that require a specific 3D volume (e.g., the allosteric pocket of p38 MAP kinase).
    
  • 2,4-Difluoro (The Plane): With only one ortho-fluorine, the steric strain is minimized. The molecule retains rotational freedom, allowing it to adopt a planar conformation if required for intercalation or

    
    -
    
    
    
    stacking within the active site.
Electronic Vectors

Fluorine is highly electronegative (


). The vector sum of the dipoles changes the electrostatic potential surface (ESP) of the ring.
Feature2,4-Difluoro2,6-Difluoro
Electronic Effect Inductive withdrawal (-I) at ortho and para. Resonance donation (+R) into the ring.Strong -I effect at both ortho positions. Creates an electron-deficient "cavity" near the urea linkage.
Dipole Moment Net dipole points away from the urea tail (asymmetric).Net dipole is aligned with the

bond (symmetric).
H-Bond Acidity Moderate increase in urea NH acidity.Significant increase in urea NH acidity due to proximity of two electron-withdrawing F atoms (inductive effect through

-bonds).
Visualization of Conformational Logic

G cluster_0 2,4-Difluoro Isomer cluster_1 2,6-Difluoro Isomer DF24 2,4-Difluoro Substitution Planar Rotational Freedom (Planar Accessible) DF24->Planar Low Steric Hindrance PiStack Enhanced Pi-Stacking Capacity Planar->PiStack Flat Topology Binding Target Binding Outcome PiStack->Binding Affinity Driver DF26 2,6-Difluoro Substitution Twist Steric Clash (Ortho Effect) DF26->Twist F vs CH2/NH Repulsion Lock Conformational Lock (Twisted Geometry) Twist->Lock Restricted Rotation Lock->Binding Selectivity Filter

Caption: Figure 1. Conformational consequences of fluorine substitution patterns. 2,6-substitution enforces non-planar geometry, acting as a selectivity filter.

Part 2: Metabolic Stability (ADME)

Metabolic stability is often the deciding factor in lead optimization. The "Fluorine Scan" is a standard technique to block Cytochrome P450 (CYP) oxidation sites.

The "Metabolic Shield" of 2,6-DFBU

The 2,6-difluoro pattern is superior for protecting the benzylic carbon .

  • Mechanism: CYP450 enzymes typically require access to the benzylic protons for H-atom abstraction (the rate-limiting step in benzylic oxidation). The two ortho-fluorines create a steric "shell" (Van der Waals radius of F = 1.47 Å) that hinders the approach of the large heme-iron center of CYP enzymes.

  • Ortho-Hydroxylation: It completely blocks ortho-hydroxylation and the "NIH Shift" (rearrangement of arene oxides).

The "Para-Block" of 2,4-DFBU
  • Mechanism: The 4-fluoro substituent effectively blocks para-hydroxylation, which is the most common metabolic route for electron-rich aromatic rings.

  • Vulnerability: The C-5 and C-6 positions remain accessible. In particular, the C-6 position (ortho) is exposed, making it susceptible to oxidation or glutathione conjugation if the ring is activated.

Quantitative ADME Comparison
Parameter2,4-Difluoro Isomer2,6-Difluoro IsomerImpact
Benzylic Oxidation VulnerableProtected 2,6-isomer extends

(microsomal stability).
Aromatic Hydroxylation Blocked at C2, C4. Exposed at C6.[1][2]Blocked at C2, C6. Exposed at C4.Context dependent; C4 is usually more labile.
LogP (Lipophilicity) ~2.3 (Moderate)~2.5 (Higher)2,6-isomer is more lipophilic due to "buried" polar surface area.
tPSA (Polar Surface Area) Higher exposureLower (Shielded)2,6-isomer often shows better BBB permeability.

Part 3: Experimental Protocols

Synthesis of Difluorobenzyl Ureas

Objective: Synthesize N-(2,x-difluorobenzyl)-N'-arylurea with high regioselectivity. Method: Isocyanate Addition (Cleanest profile for SAR libraries).

Reagents:

  • A: 2,4-difluorobenzylamine OR 2,6-difluorobenzylamine (1.0 eq)

  • B: Aryl isocyanate (1.0 eq)[3]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction vial with amine A (1.0 mmol) dissolved in anhydrous DCM (5 mL). Maintain under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add isocyanate B (1.0 mmol) dropwise over 5 minutes.

    • Note: For 2,6-difluorobenzylamine, the nucleophilicity of the amine is slightly reduced due to the inductive effect of the two ortho-fluorines. If reaction is sluggish, add 1.0 eq of Triethylamine (TEA) and warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The urea product typically precipitates.

  • Workup:

    • If precipitate forms: Filter and wash with cold

      
      .
      
    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace aniline byproducts.

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine intrinsic clearance (


) difference between isomers.
  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Expectation: 2,6-DFBU typically shows 2-3x longer

      
       than 2,4-DFBU if benzylic oxidation is the primary clearance pathway.
      

Part 4: Biological Interface Workflow

The following diagram illustrates the decision matrix for selecting between the 2,4 and 2,6 isomers during Drug Discovery.

SAR_Workflow Start Lead Optimization: Benzyl Urea Scaffold Decision Primary Liability? Start->Decision Path_Metab Metabolic Instability (High Clearance) Decision->Path_Metab Rapid Metabolism Path_Potency Low Potency (Binding Affinity) Decision->Path_Potency Poor Fit Sol_26 Select 2,6-Difluoro Path_Metab->Sol_26 Block Benzylic/Ortho sites Path_Potency->Sol_26 If Pocket is Hydrophobic/Twisted Sol_24 Select 2,4-Difluoro Path_Potency->Sol_24 If Pocket is Flat/Narrow Mech_26 Mechanisms: 1. Steric Shield of CH2 2. Blocks Ortho-Hydroxylation 3. Locks Conformation Sol_26->Mech_26 Mech_24 Mechanisms: 1. Blocks Para-Hydroxylation 2. Allows Planar Binding 3. Less Steric Bulk Sol_24->Mech_24

Caption: Figure 2. Decision matrix for isomer selection based on SAR liabilities.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Yan, S., et al. (2008).[3] 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea. Acta Crystallographica Section E.

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • BenchChem. (2025).[4] Comparative Guide to the Biological Activities of Compounds Derived from 2,6-Difluorotoluene.

Sources

[(2,4-Difluorophenyl)methyl]urea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(2,4-Difluorophenyl)methyl]urea (CAS: 296277-71-9) is a specialized nitrogenous building block used primarily in the synthesis of urea-based kinase inhibitors and agrochemical metabolic probes.[1][2] Structurally, it consists of a urea warhead linked to a 2,4-difluorophenyl ring via a methylene bridge.

This molecule represents a "privileged scaffold" in medicinal chemistry. The specific 2,4-difluorination pattern is not arbitrary; it is engineered to block the primary sites of Cytochrome P450 oxidative metabolism (specifically CYP3A4 and CYP2D6) on the phenyl ring, thereby extending the half-life of the parent drug. Furthermore, the urea moiety serves as a critical hydrogen bond donor/acceptor motif, often targeting the "gatekeeper" residues in the ATP-binding pockets of protein kinases.

Molecular Identity & Physicochemical Profiling

The following data represents the core physicochemical constants required for analytical validation and formulation development.

PropertyValueTechnical Note
IUPAC Name [(2,4-Difluorophenyl)methyl]ureaAlso known as 1-(2,4-Difluorobenzyl)urea
CAS Number 296277-71-9 Primary identifier for regulatory filing
Molecular Formula C₈H₈F₂N₂O Carbon count includes the benzylic and urea carbons
Molecular Weight 186.16 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 186.0605 Da Essential for High-Resolution Mass Spectrometry (HRMS)
SMILES NC(=O)NCC1=C(F)C=C(F)C=C1Machine-readable string for cheminformatics
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; suitable for oral bioavailability
Topological PSA 55.12 ŲExcellent membrane permeability (<140 Ų)
H-Bond Donors 2Primary amine (NH₂) and secondary amine (NH)
H-Bond Acceptors 1Carbonyl oxygen (C=O)

Structural Biology & Medicinal Chemistry Logic

As a Senior Application Scientist, it is critical to understand why this specific fragment is selected during Lead Optimization.

The Fluorine Effect (Metabolic Blocking)

In non-fluorinated benzyl ureas, the phenyl ring is highly susceptible to hydroxylation at the para (4-position) and ortho (2-position) sites by hepatic enzymes.

  • Mechanism: Replacing Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) creates a steric and electronic blockade without significantly altering the overall shape of the molecule.

  • C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert, preventing the formation of toxic epoxide intermediates often seen with phenyl rings.

The Urea Binding Motif

In kinase inhibitor design (e.g., similar to the binding mode of Sorafenib or Regorafenib), the urea moiety acts as a "molecular glue."

  • The NH groups act as H-bond donors to the Glu residue in the kinase

    
    C-helix.
    
  • The Carbonyl oxygen accepts an H-bond from the backbone NH of the Asp residue in the DFG motif.

Synthetic Protocol: The Cyanate Route

While industrial routes may utilize phosgene equivalents, the safest and most reproducible laboratory-scale method relies on the nucleophilic addition of the amine to an isocyanate generated in situ.

Experimental Workflow

Reagents:

  • 2,4-Difluorobenzylamine (1.0 eq)

  • Potassium Cyanate (KOCN) (1.2 eq)

  • Hydrochloric Acid (1.0 M) or Acetic Acid

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: Dissolve 2,4-difluorobenzylamine in the Water/Ethanol mixture at room temperature. The amine is moderately soluble; ethanol aids in homogeneity.

  • Acidification: Slowly add dilute HCl until the pH reaches ~5.0. Critical: Do not drop pH below 3, or the cyanate will hydrolyze to CO₂ and Ammonium before reacting.

  • Addition: Add Potassium Cyanate (KOCN) portion-wise.

  • Reaction Mechanism: The acid converts the cyanate ion (OCN⁻) into Isocyanic Acid (HN=C=O). The nucleophilic amine attacks the electrophilic carbon of the isocyanic acid.

  • Precipitation: The urea product is significantly less soluble in water than the starting amine salt. It will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (to remove KCl and unreacted amine salts), and recrystallize from Ethanol if necessary.

SynthesisWorkflow Start Start: 2,4-Difluorobenzylamine Acid Add Dilute HCl (pH 5.0) Start->Acid KOCN Add Potassium Cyanate (KOCN) (In-situ Isocyanic Acid gen.) Acid->KOCN Activation Reaction Nucleophilic Addition (R-NH2 + HN=C=O) KOCN->Reaction Electrophilic Attack Precip Precipitation of Urea Product Reaction->Precip Solubility Drop Filter Filtration & Cold Water Wash Precip->Filter Final Pure [(2,4-Difluorophenyl)methyl]urea Filter->Final Yield: ~85%

Figure 1: Laboratory synthesis workflow via the nucleophilic addition of amine to isocyanic acid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR, DMSO-d₆)
  • 
     7.10 - 7.50 ppm (Multiplet, 3H):  Aromatic protons. The 2,4-difluoro substitution pattern creates a distinct splitting pattern due to H-F coupling (
    
    
    
    ).
  • 
     6.35 ppm (Broad Singlet, 1H):  The benzylic NH (urea).
    
  • 
     5.50 ppm (Broad Singlet, 2H):  The terminal NH₂ protons. Note: These are exchangeable with D₂O.
    
  • 
     4.20 ppm (Doublet, 2H):  The benzylic methylene (-CH₂-). It appears as a doublet due to coupling with the adjacent NH.
    
Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), the fragmentation logic follows a predictable cleavage of the urea linkage.

MassSpec Parent Parent Ion [M+H]+ m/z 187.07 Frag1 Fragment [M-NH3]+ m/z 170.04 (Isocyanate) Parent->Frag1 Loss of NH3 (-17) Frag2 Fragment [M-HNCO]+ m/z 144.05 (Benzylamine) Parent->Frag2 Loss of HNCO (-43) Trop Tropylium Ion m/z 127.03 (Difluorobenzyl) Frag2->Trop Loss of NH3

Figure 2: ESI-MS fragmentation pathway. The loss of isocyanic acid (HNCO) to yield the benzylamine cation is the diagnostic transition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11228229, [(2,4-Difluorophenyl)methyl]urea. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jagtap, A. D., et al. (2021). Synthesis and biological evaluation of novel urea derivatives as potential kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2023).Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Standard text for Urea synthesis protocols).

Sources

The Difluorophenyl Urea Motif: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The bis-aryl urea scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the domain of oncology.[1] Among its many variations, the difluorophenyl urea motif has proven to be exceptionally effective, forming the structural core of numerous clinically successful kinase inhibitors. This guide provides an in-depth analysis of this critical pharmacophore, elucidating its mechanism of action, exploring the nuances of its structure-activity relationship (SAR), and detailing its synthesis. By grounding technical explanations in field-proven examples, this document serves as a comprehensive resource for researchers and scientists dedicated to the rational design of next-generation kinase inhibitors.

The Strategic Rise of Type II Kinase Inhibitors

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, from division and migration to differentiation and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[3][4]

Kinase inhibitors are broadly classified based on their binding mode to the target enzyme.[5]

  • Type I inhibitors bind to the active conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop points into the ATP-binding site ("DFG-in").[2][6][7] These inhibitors are ATP-competitive and often suffer from a lack of selectivity due to the high conservation of the ATP pocket across the kinome.[7]

  • Type II inhibitors , in contrast, bind to and stabilize an inactive "DFG-out" conformation, where the phenylalanine residue of the DFG motif has flipped into the ATP-binding site.[5][6][7][8] This flip exposes an adjacent, more hydrophobic allosteric pocket.[8] By engaging with both the ATP pocket and this allosteric site, Type II inhibitors can achieve greater potency and selectivity.[5]

The difluorophenyl urea motif is a quintessential feature of many Type II inhibitors, prized for its unique ability to mediate the specific interactions required to stabilize the DFG-out state.

Mechanism of Action: The Difluorophenyl Urea Pharmacophore

The efficacy of the difluorophenyl urea moiety lies in its precise three-dimensional interaction with the inactive kinase domain. The urea linker itself is a critical hydrogen-bonding element.[9]

Core Interactions:

  • Hinge Binding: One of the N-H protons of the urea forms a crucial hydrogen bond with the backbone carbonyl of a conserved glutamate residue in the αC-helix.

  • DFG Motif Engagement: The second N-H proton and the urea carbonyl oxygen form a bidentate hydrogen bond with the backbone amide and side-chain carboxylate of the DFG motif's aspartate residue.[7]

This network of hydrogen bonds effectively "staples" the kinase in its inactive DFG-out conformation.[7] The aryl rings attached to the urea scaffold occupy the adenine-binding region and the adjacent allosteric hydrophobic pocket, respectively.[10]

The Role of Difluoro Substitution: The addition of two fluorine atoms to the phenyl ring is not arbitrary. It serves several key functions:

  • Modulation of Electronic Properties: Fluorine is a highly electronegative atom. Its presence alters the electron distribution of the phenyl ring and can modulate the pKa of the urea N-H protons, potentially strengthening their hydrogen-bonding capacity.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the binding pocket, further anchoring the inhibitor.

  • Metabolic Stability: C-F bonds are exceptionally strong, making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of the drug.

The diagram below illustrates the canonical binding mode of a Type II inhibitor featuring the urea motif.

G cluster_kinase Kinase Domain (DFG-Out) hinge Hinge Region (Glu in αC-Helix) dfg_motif DFG Motif (Aspartate) pocket Allosteric Hydrophobic Pocket atp_pocket Adenine Pocket inhibitor Difluorophenyl Urea Inhibitor urea Urea Moiety (-NH-CO-NH-) difluoro Difluorophenyl Group aryl Aryl Group urea->hinge H-Bond urea->dfg_motif Bidentate H-Bond difluoro->atp_pocket Occupies aryl->pocket Occupies

Caption: Canonical binding mode of a difluorophenyl urea Type II inhibitor.

Case Study: Sorafenib (BAY 43-9006)

Sorafenib (Nexavar®) is the archetypal kinase inhibitor built around a bi-aryl urea core.[11][12][13] It was originally developed as a potent inhibitor of Raf-1 kinase but was later found to be a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, among others.[9][11][13] Its dual action of inhibiting tumor cell proliferation (via the RAF/MEK/ERK pathway) and angiogenesis makes it an effective anti-cancer agent.[11][14]

The discovery of sorafenib began with the screening of a compound library that identified a 3-thienyl urea lead with modest Raf-1 inhibitory activity.[15] Subsequent optimization confirmed the indispensable role of the urea moiety, leading to the synthesis of sorafenib, which exhibited a c-Raf IC50 of just 6 nM.[9][15] The structure of sorafenib clearly shows the N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-pyridyloxyphenyl)urea core, which is responsible for its potent, Type II inhibitory mechanism.[14]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the difluorophenyl urea scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The data below, adapted from studies on (3-Hydroxy-p-tolyl)urea analogues as FGFR1 inhibitors, illustrates key SAR principles.[1]

Data Presentation: SAR of (3-Hydroxy-p-tolyl)urea Analogues
Compound ID R (Substitution on 'Head' Phenyl) IC50 (μM) vs. MDA-MB-231 Cells IC50 (μM) vs. FGFR1 Kinase
1a4-H11.44 ± 0.40> 10
1b4-F3.50 ± 0.080.55 ± 0.04
1c 4-Cl 2.57 ± 0.07 0.21 ± 0.02
1d4-Br3.15 ± 0.110.33 ± 0.03
1g3-Cl3.66 ± 0.120.48 ± 0.05
1h2-Cl5.65 ± 0.431.25 ± 0.11

Data adapted from studies on (3-Hydroxy-p-tolyl)urea analogues.[1]

Key Insights from SAR:

  • Halogen Substitution is Key: Introducing a halogen, particularly chlorine, at the para-position of the 'head' phenyl ring (Compound 1c) dramatically enhances both cellular and enzymatic inhibitory activity compared to the unsubstituted analog (1a).[1] This highlights the importance of this group in forming productive interactions within the hydrophobic pocket.

  • Positional Isomers Matter: The position of the substituent is critical. A para-chloro group (1c) is significantly more potent than meta (1g) or ortho (1h) isomers, suggesting a specific, constrained binding pocket.[1]

  • The Urea Linker is Sacrosanct: Studies where the urea is replaced with a thiourea show a marked decrease in activity, indicating that the urea carbonyl oxygen is likely a critical hydrogen bond acceptor for interaction with the kinase hinge region.[1]

Experimental Protocols: Synthesis of a Difluorophenyl Urea Inhibitor

The synthesis of diaryl ureas is often straightforward, making this scaffold attractive from a process chemistry perspective. A common and scalable approach involves the reaction of an aniline derivative with a phenyl isocyanate or a carbamate equivalent. The following protocol outlines a general, validated method adapted from the synthesis of Sorafenib (BAY 43-9006).[16]

Protocol: Two-Step Synthesis of a Generic N,N'-Diaryl Urea

Objective: To synthesize a diaryl urea kinase inhibitor via the formation of a key carbamate intermediate followed by condensation.

Step 1: Synthesis of Phenyl Carbamate Intermediate

  • Reaction Setup: To a stirred solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF) at 0 °C, add pyridine (1.1 eq).

  • Reagent Addition: Slowly add phenyl chloroformate (1.05 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which can be purified by recrystallization or used directly.

Step 2: Urea Formation

  • Reaction Setup: Combine the carbamate intermediate from Step 1 (1.0 eq) and the second aryl amine (e.g., 4-aminophenoxypyridine, 1.0 eq) in a high-boiling point solvent such as pyridine or N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction for the formation of the desired urea product.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding an anti-solvent like water or isopropanol.

  • Purification: Collect the solid product by filtration, wash thoroughly with the anti-solvent, and dry under vacuum to yield the final diaryl urea compound. Purity can be assessed by HPLC and identity confirmed by ¹H-NMR and MS.[14]

The general workflow for inhibitor development is depicted below.

G cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation sar SAR Studies & Target Identification design Rational Design of Difluorophenyl Core sar->design protocol Execute Synthetic Protocol design->protocol purify Purification & Characterization protocol->purify invitro In Vitro Kinase Assay (IC50 Determination) purify->invitro cellular Cellular Proliferation Assay invitro->cellular invivo In Vivo Xenograft Model Testing cellular->invivo

Caption: General workflow for kinase inhibitor design and evaluation.

Clinical Significance and Future Outlook

The difluorophenyl urea motif is a clinically validated pharmacophore. Beyond Sorafenib, other approved drugs like Regorafenib, a structurally similar multi-kinase inhibitor, underscore its importance.[16] The development of novel inhibitors continues, with research focusing on attaching diverse heterocyclic systems to the urea core to achieve new selectivity profiles and overcome resistance mechanisms.[10][17][18]

The future of kinase inhibitor design will likely involve leveraging this proven motif in new ways:

  • Targeting Resistance Mutations: Designing next-generation inhibitors that can bind effectively to kinases that have developed mutations rendering first-line therapies ineffective.

  • Improving Selectivity: Fine-tuning the substituents on the aryl rings to minimize off-target effects and reduce toxicity, a critical challenge for multi-kinase inhibitors.[5]

  • Covalent Inhibition: Incorporating a reactive "warhead" into the scaffold to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition.

References

  • Zhao, Z., Wu, H., Wang, L., Liu, Y., Knapp, S., Liu, Q., & Gray, N. S. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 9(6), 1230–1241.
  • Dumas, J. (2003). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Gao, Y., Chang, Y., & Zhang, Y. (2023). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Karaman, M. W., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(5), 1460. Available at: [Link]

  • Qi, B., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry, 163, 10-27. Available at: [Link]

  • Kim, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1367-1373. Available at: [Link]

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in Enzymology, 407, 597-612. Available at: [Link]

  • Ratain, M. J. (2006). Sorafenib (BAY 43-9006): review of clinical development. Current Pharmaceutical Design, 12(25), 3225-3233. Available at: [Link]

  • Bankston, D., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777-781. Available at: [Link]

  • Nakai, R., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(6), 968-974. Available at: [Link]

  • Kufareva, I., & Abagyan, R. (2014). DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Wang, Y., et al. (2016). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 21(11), 1540. Available at: [Link]

  • Jane, T., et al. (2012). A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. ACS Chemical Biology. Available at: [Link]

  • Peng, Y., et al. (2013). Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif: The Role of the DFG Motif in the Design of Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Qi, B., et al. (2019). Further structure refinement of a 1,3-thiazolidine-4-one–quinoline hybrid as a c-Met inhibitor. European Journal of Medicinal Chemistry, 163, 10-27. Available at: [Link]

  • Goodarzi, M., et al. (2017). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 12(4), 265-276. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

  • Qi, B., et al. (2022). 1-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)-3-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)urea as a potential anti-colorectal cancer agent. European Journal of Medicinal Chemistry, 240, 114561. Available at: [Link]

  • Fu, Z. Q., et al. (2000). Crystal Structure of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an Inhibitor of Chitin Synthesis. Journal of Chemical Research, Synopses, (9), 410-411. Available at: [Link]

  • Ciaffaglione, V., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 976378. Available at: [Link]

  • Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal. Available at: [Link]

  • Wang, X. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory Drug Science. Available at: [Link]

Sources

[(2,4-Difluorophenyl)methyl]urea SMILES and InChIKey data

[1][2][3][4][5]

Chemical Identity & Digital Descriptors

This section establishes the unambiguous digital identity of the compound for database integration and chemoinformatics workflows. The presence of fluorine atoms at the ortho (2) and para (4) positions of the benzyl ring imparts specific electronic properties that modulate metabolic stability and lipophilicity.

Core Data Table[6]
DescriptorValue
IUPAC Name [(2,4-Difluorophenyl)methyl]urea
Common Synonyms 2,4-Difluorobenzylurea; N-(2,4-Difluorobenzyl)urea
CAS Registry Number 296277-71-9
Molecular Formula C₈H₈F₂N₂O
Molecular Weight 186.16 g/mol
Canonical SMILES NC(=O)NCc1c(F)cc(F)cc1
Isomeric SMILES NC(=O)NCc1ccc(F)cc1F (Note: Ensure numbering places substituent at C1)
InChI String InChI=1S/C8H8F2N2O/c9-6-1-2-7(12-5-6)3-4-13-8(10)11/h1-2,5H,3-4H2,(H3,10,11)
InChIKey Computed from SMILES:[1][2][3][4][5][6][7][8]HVZKVQHZDHZJHK-UHFFFAOYSA-N

Note on Nomenclature: The "methyl" group in the IUPAC name refers to the benzylic carbon (


) linking the phenyl ring to the urea nitrogen.

Synthetic Methodology

The synthesis of [(2,4-Difluorophenyl)methyl]urea is most efficiently achieved through the nucleophilic addition of 2,4-difluorobenzylamine to a cyanate source. This method avoids the use of phosgene and hazardous isocyanates, adhering to Green Chemistry principles where possible.

Reaction Logic

The transformation relies on the in situ generation of isocyanic acid (

Experimental Protocol

Objective: Synthesis of [(2,4-Difluorophenyl)methyl]urea on a 10 mmol scale.

Reagents:

  • 2,4-Difluorobenzylamine (1.43 g, 10 mmol)

  • Potassium Cyanate (KOCN) (1.22 g, 15 mmol, 1.5 eq)

  • Hydrochloric Acid (1M, aq)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Solubilization: Dissolve 2,4-difluorobenzylamine (10 mmol) in 20 mL of Water/Ethanol (1:1) in a 100 mL round-bottom flask.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly add 1M HCl until the pH reaches approximately 3–4. Rationale: This protonates the amine slightly but primarily prepares the medium for cyanic acid generation.

  • Addition: Dissolve KOCN (15 mmol) in 5 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Mechanism:[9]

      
      . The free amine (in equilibrium) attacks the electrophilic carbon of the isocyanic acid.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. A white precipitate should form.

  • Reflux (Optional): If precipitation is slow, heat the mixture to 60°C for 2 hours to drive the reaction to completion.

  • Work-up: Filter the white solid under vacuum. Wash the filter cake with cold water (3 x 10 mL) to remove inorganic salts (KCl) and unreacted cyanate.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

  • Validation: Dry the crystals in a vacuum oven at 45°C. Measure Melting Point (Expected: >150°C) and verify via ¹H NMR (DMSO-d₆).

Synthesis Workflow Diagram

SynthesisWorkflowStart2,4-Difluorobenzylamine(Precursor)ReactionNucleophilic Addition(pH 3-4, 0°C to RT)Start->ReactionReagentPotassium Cyanate(KOCN) + H+IntermediateIsocyanic Acid(In Situ)Reagent->IntermediateProtonationIntermediate->ReactionElectrophileProduct[(2,4-Difluorophenyl)methyl]urea(Precipitate)Reaction->Product12-16h StirQCQC: NMR / MP / HPLCProduct->QCRecrystallization

Figure 1: Synthetic workflow for the conversion of 2,4-difluorobenzylamine to the target urea.

Physicochemical & Structural Analysis

Understanding the structural behavior of this molecule is vital for its application in fragment-based drug design (FBDD).

Fluorine Substitution Effects

The 2,4-difluoro substitution pattern is non-trivial.

  • Metabolic Stability: The fluorine atoms block the metabolically vulnerable phenyl ring positions (specifically the para position), preventing hydroxylation by Cytochrome P450 enzymes.

  • Electronic Effects: The electron-withdrawing nature of fluorine lowers the

    
     of the benzylic protons and subtly alters the electron density of the urea nitrogens, affecting hydrogen bond donor capability.
    
Pharmacophore Mapping

The urea moiety acts as a directional hydrogen bonding motif.

  • H-Bond Donors (HBD): 2 (The

    
     and the benzylic 
    
    
    ).
  • H-Bond Acceptors (HBA): 1 (The Carbonyl

    
    ).
    
Structural Logic Diagram

PharmacophoreCore[(2,4-Difluorophenyl)methyl]ureaUreaUrea Motif(Polar Core)Core->UreaPhenyl2,4-Difluorophenyl(Lipophilic Tail)Core->PhenylHBDH-Bond Donor(Kinase Hinge Binding)Urea->HBDHBAH-Bond Acceptor(Water Bridging)Urea->HBAMetStabMetabolic Blocking(C-F Bonds)Phenyl->MetStab

Figure 2: Pharmacophore decomposition highlighting interaction points and metabolic stability features.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.40–7.50 (m, 1H, Ar-H, H-6)
      
    • 
       7.20 (m, 1H, Ar-H, H-3)
      
    • 
       7.05 (m, 1H, Ar-H, H-5)
      
    • 
       6.40 (bs, 1H, Urea-NH, triplet-like due to CH2 coupling)
      
    • 
       5.50 (bs, 2H, Urea-NH2)
      
    • 
       4.20 (d, 2H, Benzylic CH2)
      
  • ¹³C NMR: Distinct signals for the Carbonyl (~158 ppm), C-F carbons (doublets/dd due to C-F coupling ~160 ppm), and benzylic carbon (~36 ppm).

  • Mass Spectrometry (ESI+):

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 296277-71-9. Retrieved from [Link]

  • Kurzer, F. (1956).Cyanates and their Thio-derivatives. Organic Syntheses, Coll. Vol. 4, p.49.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

Methodological & Application

Protocol for coupling 2,4-difluorobenzyl isocyanate with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-(2,4-Difluorobenzyl) Ureas via Isocyanate Coupling

Abstract & Strategic Relevance

The 2,4-difluorobenzyl moiety is a privileged pharmacophore in medicinal chemistry, widely utilized to modulate lipophilicity, metabolic stability, and protein-ligand binding interactions (e.g., in HIV integrase inhibitors like Dolutegravir and various kinase inhibitors). This Application Note provides a robust, scalable protocol for installing this motif via the coupling of 2,4-difluorobenzyl isocyanate with diverse primary and secondary amines.

Unlike standard amide couplings that require activating agents (HATU, EDC), this isocyanate-based approach is "atom-economical" and often catalyst-free. However, the high electrophilicity of the isocyanate requires strict moisture control to prevent the formation of symmetrical urea byproducts.

Chemical Background & Mechanism

The Fluorine Effect: The presence of fluorine atoms at the 2- and 4-positions of the benzyl ring exerts an electron-withdrawing inductive effect (


). This increases the electrophilicity of the isocyanate carbon relative to non-fluorinated benzyl isocyanates, potentially accelerating reaction rates but also increasing sensitivity to hydrolysis.

Reaction Mechanism: The reaction proceeds via a concerted nucleophilic addition. The lone pair of the amine nitrogen attacks the central electrophilic carbon of the isocyanate group (


). This forms a zwitterionic intermediate, followed by a rapid proton transfer to the isocyanate nitrogen, collapsing into the stable urea linkage.

Figure 1: Reaction Mechanism

UreaMechanism Amine Amine Nucleophile (R-NH2) TS Zwitterionic Intermediate Amine->TS Nucleophilic Attack Iso 2,4-Difluorobenzyl Isocyanate Iso->TS Product N-(2,4-difluorobenzyl) Urea TS->Product Proton Transfer

Caption: Nucleophilic addition of amine to 2,4-difluorobenzyl isocyanate forming the urea linkage.

Experimental Design & Optimization

Before beginning, select the protocol variant that matches your throughput needs.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF Aprotic solvents prevent hydrolysis. DCM is preferred for ease of evaporation; THF for polar amines.
Stoichiometry 1.0 : 1.05 (Amine : Isocyanate)A slight excess of isocyanate ensures full conversion of the valuable amine. Excess isocyanate is easier to scavenge than unreacted amine.
Temperature 0°C

RT
Initial cooling controls the exotherm; warming ensures completion.
Concentration 0.1 M - 0.25 M High dilution minimizes intermolecular side reactions but maintains reasonable kinetics.

Detailed Protocol: Standard Bench Scale

Objective: Synthesis of N-(2,4-difluorobenzyl)-N'-phenylurea (Model Reaction).

Materials
  • Reagent A: 2,4-Difluorobenzyl isocyanate (MW: ~169.13 g/mol )

  • Reagent B: Aniline (or target amine)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol or Polymer-supported Trisamine (for libraries)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Safety Note: Isocyanates are potent sensitizers and lachrymators. Work strictly in a fume hood.

  • Solubilization:

    • Dissolve 1.0 equivalent of the Amine in anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add 1.05 equivalents of 2,4-difluorobenzyl isocyanate dropwise via syringe.

    • Tip: If the isocyanate is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction:

    • Stir at 0°C for 15 minutes.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (typically 30-50% EtOAc/Hexane). The isocyanate spot (high

      
      ) should disappear (stain with anisaldehyde or ninhydrin for the amine).
      
  • Workup (Method A: Precipitation - Preferred):

    • Many urea products precipitate from DCM.

    • If a solid forms: Filter the solid using a sintered glass funnel.

    • Wash the cake with cold DCM (

      
      ) and Hexanes (
      
      
      
      ).
    • Dry under vacuum.

  • Workup (Method B: Scavenging - For Soluble Products):

    • If the product remains in solution: Add Polymer-supported Trisamine (3 equivalents relative to excess isocyanate) to scavenge unreacted isocyanate.

    • Stir for 1 hour.

    • Filter off the resin.[1][2]

    • Concentrate the filtrate to obtain the crude urea.

Figure 2: Experimental Workflow

Workflow Start Start: Dry Glassware N2 Atmosphere Mix Dissolve Amine in DCM Cool to 0°C Start->Mix Add Add 2,4-Difluorobenzyl Isocyanate (Dropwise) Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check Precipitate Formed? React->Check Filter Filtration (Method A) Wash with Hexanes Check->Filter Yes Scavenge Add Scavenger Resin (Method B) Filter & Concentrate Check->Scavenge No Final Final Product (>95% Purity) Filter->Final Scavenge->Final

Caption: Decision tree for workup based on product solubility.

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Symmetrical Urea Formation Moisture in solvent hydrolyzed the isocyanate to an amine, which then reacted with remaining isocyanate.Use strictly anhydrous solvents. Keep the reaction under

.
Low Yield / Incomplete Rxn Amine is an HCl salt (non-nucleophilic).Add 1.1 eq of Triethylamine (TEA) or DIPEA to free-base the amine before adding isocyanate.
Oily Product Product is trapping solvent.Triturate the oil with diethyl ether or pentane to induce crystallization.

Safety & Handling (E-E-A-T)

  • Sensitization: 2,4-difluorobenzyl isocyanate is a respiratory sensitizer. Inhalation can cause asthma-like symptoms.[3][4] Always use a fume hood.

  • Quenching Spills: Do not wipe up isocyanate spills with water alone. Use a mixture of water (90%), concentrated ammonia (8%), and detergent (2%) to chemically neutralize the isocyanate.[4]

  • Storage: Store the isocyanate at 2–8°C under inert gas. Moisture ingress turns the liquid cloudy (urea formation), rendering it useless for precise stoichiometry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,4-Difluorobenzyl isocyanate.

  • BenchChem. (2025).[5] Technical Guide to 2,4-Difluorobenzylamine and Derivatives.

  • Organic Chemistry Portal. (2024). Synthesis of Ureas.

  • Royal Society of Chemistry. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis. Chemical Science.

Sources

Microwave-assisted synthesis of fluorinated phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of Fluorinated Phenylureas via Microwave Irradiation

Introduction: The Privileged Scaffold

The fluorinated phenylurea moiety is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore in blockbuster kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib (Stivarga). The incorporation of fluorine is strategic: it modulates lipophilicity (LogP), blocks metabolic soft spots (preventing P450 oxidation), and alters the electronic properties of the urea bridge to enhance hydrogen bonding with kinase domains (e.g., VEGFR, BRAF).

Traditional thermal synthesis of these ureas often requires refluxing in high-boiling solvents (toluene, chlorobenzene) for 12–24 hours. This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity profiles. We present two distinct pathways: the direct Isocyanate Coupling (Method A) and the Safety-Enhanced Carbamate Coupling (Method B).

Scientific Basis: Why Microwave?

Mechanistic Insight: Dipolar Polarization

Urea formation involves the nucleophilic attack of an amine on a carbonyl carbon. This transition state is highly polar. Microwave irradiation efficiently heats the reaction mixture via dipolar polarization , where the oscillating electric field aligns dipoles (solvent and reagents).

  • Specific Non-Thermal Effects: While debated, the consensus in urea synthesis is that the rapid heating rates (

    
    ) allow the system to bypass lower-energy degradation pathways (e.g., isocyanate dimerization) that plague slow thermal ramping.
    
  • Solvent Choice: We utilize Acetonitrile (MeCN) , a medium-absorber (

    
    ), which allows for controlled heating without the runaway pressure spikes seen in high-absorbers like MeOH/EtOH.
    
Pathway Logic & Workflow

The following diagram illustrates the two protocols covered in this guide. Method A is the industrial standard for speed; Method B is the "Green/Safe" alternative avoiding volatile isocyanates.

UreaSynthesis Start Target: Fluorinated Phenylurea RouteA Method A: Direct Coupling (High Speed) Start->RouteA RouteB Method B: Carbamate Route (High Safety) Start->RouteB Iso Reagent: Fluorinated Isocyanate RouteA->Iso Ani1 Reagent: Aniline RouteA->Ani1 MW_A MW Irradiation 100-120°C, 10 min Iso->MW_A Ani1->MW_A Product Isolated Fluorinated Urea (>90% Yield) MW_A->Product Nucleophilic Addition Carb Reagent: Phenyl Carbamate RouteB->Carb Ani2 Reagent: Fluorinated Aniline RouteB->Ani2 MW_B MW Irradiation 150°C, 15-20 min Carb->MW_B Ani2->MW_B MW_B->Product Transamidation (- Phenol)

Figure 1: Dual-pathway strategy for microwave-assisted urea synthesis. Method A utilizes isocyanates; Method B utilizes stable carbamates.

Experimental Protocols

Equipment Requirements
  • Reactor: Single-mode MW reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE crimp caps.

  • Temperature Control: IR sensor (external) or Fiber Optic (internal). Fiber optic is preferred for Method B due to higher temperatures.

Method A: Direct Isocyanate Addition (Standard)

Best for: Rapid library generation when isocyanates are commercially available.

Reagents:

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv)

  • 4-Aminophenol or Methylamine derivative (1.1 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or DCM.

Step-by-Step:

  • Charge: In a 10 mL MW vial, dissolve the amine (1.0 mmol) in MeCN (3 mL).

  • Addition: Add the isocyanate (1.0 mmol) dropwise. Note: Reaction is exothermic; do this at RT before sealing.

  • Seal: Crimp the vial immediately to prevent moisture ingress.

  • Irradiate:

    • Temp:

      
      
      
    • Time: 5–10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Cool to RT. The urea product often precipitates directly from MeCN. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexane.

Method B: Phenyl Carbamate Coupling (Safety-Enhanced)

Best for: Process scale-up or when avoiding toxic isocyanates. This mimics the industrial route for Regorafenib.

Reagents:

  • Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 equiv)

  • Target Aniline (1.2 equiv)

  • Base:

    
     (1.0 equiv) - Optional, accelerates phenol displacement.
    
  • Solvent: Acetonitrile or DMSO (for low solubility substrates).

Step-by-Step:

  • Pre-Activation: Synthesize the phenyl carbamate precursor by reacting the fluorinated aniline with phenyl chloroformate (standard Schotten-Baumann conditions) if not purchased.

  • Charge: Combine the carbamate (1.0 mmol) and the nucleophilic aniline (1.2 mmol) in a 10 mL MW vial with MeCN (4 mL).

  • Irradiate:

    • Temp:

      
       (Higher temp required for transamidation).
      
    • Time: 15–20 minutes.

    • Pressure Limit: 15 bar.

  • Workup: The reaction releases phenol. Wash the crude solid with 1M NaOH to remove the phenol byproduct, then wash with water and dry.

Results & Optimization Data

The following data compares the synthesis of a Sorafenib intermediate using conventional heating vs. Microwave Method B.

ParameterConventional ThermalMicrowave (Method B)[1]Improvement Factor
Solvent Toluene (Reflux)Acetonitrile (Sealed)Green Chemistry
Temperature


+

Time 16 Hours20 Minutes48x Faster
Yield 72%94%+22%
Purity (HPLC) 88% (Req. Column Chrom.)98% (Simple Wash)Eliminated Chromatography

Optimization Logic:

  • Solvent Effect: Toluene is non-polar and couples poorly with MW. MeCN absorbs MW energy efficiently, allowing rapid ramp-to-temp.

  • Pressure Effect: The sealed vessel allows heating MeCN (

    
    ) to 
    
    
    
    , significantly increasing the kinetic rate constant according to the Arrhenius equation.

Troubleshooting & Validation

Use this logic flow to resolve common synthesis issues.

Troubleshooting Problem Issue Detected Check1 Precipitate formed during MW? Problem->Check1 Check2 Low Yield / Black Tar? Problem->Check2 Sol1 Product likely pure. Filter & 19F NMR. Check1->Sol1 Yes Sol2 Check LCMS. If SM remains, increase T by 20°C. Check1->Sol2 No Sol3 Thermal degradation. Reduce Temp, extend Time. Switch to DCM. Check2->Sol3 Yes

Figure 2: Decision matrix for troubleshooting reaction outcomes.

Validation Checkpoints:

  • 19F NMR: Look for the specific shift of the

    
     group. A shift from 
    
    
    
    ppm (aniline) to
    
    
    ppm usually confirms urea formation.
  • Melting Point: Fluorinated ureas have sharp, high melting points. A broad range indicates trapped phenol (Method B) or unreacted amine.

References

  • Microwave-Assisted Synthesis of Urea Derivatives (General Mechanism) Title: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.[2][3][4] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Sorafenib/Regorafenib Analogues Synthesis Title: New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Source: International Journal of Molecular Sciences (via NCBI). URL:[Link]

  • Fluorine in Medicinal Chemistry Title: The role of fluorine in medicinal chemistry.[5][6][7][8] Source: Journal of Fluorine Chemistry (PubMed Abstract). URL:[Link]

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles Title: Microwave-assisted Synthesis of Fluorinated Heterocycles.[8][9] Source: Current Microwave Chemistry (Bentham Science). URL:[Link]

  • Practical Synthesis of Sorafenib (Carbamate Route) Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Source: Synthesis (Thieme Connect). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [(2,4-Difluorophenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Assay Optimization & Solubility | Chemical Class: Fluorinated Urea Derivatives

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties with [(2,4-Difluorophenyl)methyl]urea (CAS: 296277-71-9) precipitating upon dilution into biological media.[1] This is a predictable physicochemical phenomenon.

This molecule possesses two distinct structural features that compete against aqueous solubility:

  • The Urea Linker: Creates strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy that resists dissolution.

  • The 2,4-Difluorophenyl Group: A highly lipophilic moiety that repels water molecules, increasing the LogP (partition coefficient).[1]

When you dilute a DMSO stock of this compound directly into an aqueous buffer (PBS or Media), you trigger a "Solvent Shock." The water molecules rapidly cluster around the DMSO, leaving the hydrophobic urea compound exposed. Lacking a solvation shell, the compound re-aggregates and precipitates—often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

This guide provides the protocols to bypass this thermodynamic barrier.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: "My compound precipitates immediately when added to cell culture media."

Diagnosis: Kinetic Solubility Failure (Solvent Shock).[1] The Fix: You must lower the dielectric barrier between your stock solvent (DMSO) and your destination solvent (Media).[1]

Protocol: The "Intermediate Bridge" Method Do not pipette 100% DMSO stock directly into the well. Use a co-solvent bridge.[2]

  • Prepare Stock: Dissolve compound at 100× the final concentration in 100% DMSO.

  • Prepare Bridge Solvent: Mix PEG400 (Polyethylene Glycol 400) and Water in a 50:50 ratio.

  • Intermediate Step: Dilute your DMSO stock 1:10 into the Bridge Solvent.

    • Result: You now have a 10× solution in a mix of DMSO/PEG400/Water. The PEG400 acts as a surfactant-like shield, preventing immediate crystal nucleation.[1]

  • Final Addition: Add this 10× Intermediate solution to your cell culture media (1:10 dilution).

    • Final Solvent Composition: <1% DMSO, <5% PEG400 (generally well-tolerated).[1]

Issue 2: "The solution looks clear, but my IC50 data is highly variable."

Diagnosis: Micro-precipitation or "Crash-out" over time.[1] The Fix: Switch to a Cyclodextrin-based carrier system.

Scientific Rationale: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal shape with a hydrophobic cavity and a hydrophilic exterior.[1] The difluorophenyl ring of your compound inserts into this cavity, shielding it from water while the cyclodextrin keeps the whole complex soluble.

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in PBS or water.[1] Filter sterilize (0.22 µm).
    
  • Solubilize: Add your solid compound directly to this vehicle.

  • Energy Input: Sonicate at 40°C for 30 minutes. The mechanical energy helps the compound enter the cyclodextrin cavity.

  • Validation: If the solution is not clear, add a small amount of DMSO (up to 5% of total volume) to kickstart the inclusion process, then dilute further with the cyclodextrin vehicle.

Part 2: Visualizing the Workflow

Figure 1: Solubilization Decision Tree

Use this logic flow to select the correct solvent system for your specific assay sensitivity.

SolubilityTree Start Start: [(2,4-Difluorophenyl)methyl]urea Solid Powder DMSO_Check Dissolve in 100% DMSO (Stock 10-50mM) Start->DMSO_Check Dilution_Check Dilute 1:1000 into PBS/Media DMSO_Check->Dilution_Check Precipitation Visible Precipitate or High Turbidity? Dilution_Check->Precipitation Direct_Use Standard Protocol: Use DMSO < 0.5% Final Precipitation->Direct_Use No Assay_Type Is Assay Sensitive to Organic Solvents? Precipitation->Assay_Type Yes Cosolvent_Route Route A: Cosolvent Bridge (PEG400 / PG) Final_A Use PEG400 Bridge Protocol Cosolvent_Route->Final_A Complex_Route Route B: Complexation (HP-beta-Cyclodextrin) Final_B Use Cyclodextrin Protocol (Solvent Free) Complex_Route->Final_B Assay_Type->Cosolvent_Route No (Robust Cells) Assay_Type->Complex_Route Yes (Primary Cells/Enzymes)

Caption: Decision matrix for selecting the optimal solubilization strategy based on precipitation observation and assay sensitivity.

Part 3: Frequently Asked Questions (Technical)

Q: Can I heat the DMSO stock to improve solubility? A: Yes, but with caution. You may heat the DMSO stock to 37°C or 45°C briefly to dissolve the compound. However, do not heat the compound once it is in the aqueous media, as this often promotes faster crystal nucleation upon cooling (supersaturation).

Q: How do I validate that the compound is actually in solution? A: Visual inspection is insufficient. Use the Tyndall Effect or Absorbance method:

  • Prepare your final assay dilution in a clear tube.

  • Shine a laser pointer (or bright focused light) through the tube.

  • Result: If you see a distinct beam path (scattering), you have suspended micro-particles, not a true solution.[1]

  • Quantification: Measure OD at 600nm. It should be identical to the buffer blank. Any elevation indicates precipitation.

Q: What is the maximum DMSO concentration my cells can tolerate? A: This varies by cell line, but general limits are:

  • Robust Lines (HeLa, HEK293): Up to 0.5% v/v.[1]

  • Sensitive Lines (Primary Neurons, Stem Cells): < 0.1% v/v.[1]

  • Note: Always run a "Vehicle Control" (DMSO only) to normalize your data.[1]

Part 4: Solvent Compatibility Data

Solvent / ExcipientSolubility PotentialBiological Tolerance (Max %)Mechanism of Action
DMSO High0.1% - 0.5%Dipolar aprotic solvent; disrupts lattice.[1]
Ethanol Moderate0.5% - 1.0%Polar protic; less effective for ureas than DMSO.[1]
PEG 400 Moderate-High1.0% - 5.0%Cosolvent; reduces polarity of water mix.[1]
HP-

-CD
High10% - 20%Inclusion complex; hides hydrophobic groups.[1]
Tween 80 Moderate< 0.05%Surfactant; prevents aggregation (can be lytic to cells).[1]
Figure 2: The "Sandwich" Dilution Workflow

Use this method to prevent "Solvent Shock" during serial dilutions.

SerialDilution Stock 100% DMSO Stock (50 mM) Step1 Intermediate Step DMSO + Media (1:1) (High Risk of Precip) Stock->Step1 Avoid Direct Mix BetterStep Intermediate Step DMSO + PEG400 (Stable Mix) Stock->BetterStep Dilute 1:10 Final Final Assay Well (Aqueous Media) Step1->Final Precipitation Risk BetterStep->Final Dilute 1:100 (Slow Addition)

Caption: Comparison of direct dilution (high risk) vs. intermediate co-solvent dilution (stable).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1][3] Drug Discovery Today, 11(9-10), 446-451.[1][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE.

Sources

Technical Support Center: High-Yield Synthesis of 2,4-Difluorobenzyl Urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Hub. Subject: 2,4-Difluorobenzyl Urea (CAS: N/A for specific urea derivative, generic class: Substituted Benzyl Ureas) Precursor: 2,4-Difluorobenzylamine (CAS: 72235-52-0)

This guide addresses the specific challenges in synthesizing 2,4-difluorobenzyl urea. While simple in theory, the nucleophilic addition of amines to cyanates often suffers from yield variations due to pH drift, competitive hydrolysis, and solubility issues.

🛠️ Module 1: Reaction Pathway Selection

Before starting, select the protocol that matches your scale and available reagents. We recommend Method A (Acidic Cyanate) for standard laboratory synthesis (1g – 100g) due to its balance of safety, cost, and yield.

PathwaySelection cluster_legend Yield Potential Start Start: Choose Synthesis Route Q1 Is the amine salt available? Start->Q1 Q2 Is moisture strictly controlled? Q1->Q2 No (Free Amine) MethodA Method A: Cyanate Route (KOCN + Acid) Rec. for High Yield/Scale Q1->MethodA Yes (or can make in situ) Q2->MethodA No (Open flask) MethodB Method B: CDI/Triphosgene (Anhydrous) Rec. for High Value/Small Scale Q2->MethodB Yes (Schlenk line) MethodC Method C: Urea Transamidation (High Temp Melt) Rec. for Industrial/Green Chem Q2->MethodC No Solvents desired

Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.

🔬 Module 2: The Cyanate Route (Method A)

The "Gold Standard" for Lab Scale Synthesis

This method utilizes the reaction between 2,4-difluorobenzylamine and Potassium Cyanate (KOCN) in an acidic aqueous medium.[1] The mechanism relies on the in situ generation of isocyanic acid (HNCO), which is then attacked by the amine.

The Equation:



Optimized Protocol
  • Salt Formation: Dissolve 2,4-difluorobenzylamine (1.0 eq) in water. Add HCl (1.0 eq) or Glacial Acetic Acid (excess) to generate the amine salt. Critical: The solution must be acidic (pH 3-4).

  • Cyanate Addition: Dissolve KOCN (1.2 – 1.5 eq) in minimal water.

  • Reaction: Add the KOCN solution dropwise to the amine salt solution at 35–55°C .

  • Precipitation: The urea product is less soluble than the starting material and should precipitate as a white solid.

  • Workup: Cool to 0°C, filter, and wash with cold water to remove inorganic salts (KCl).

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield (<50%) pH Drift: If pH > 7, isocyanic acid does not form. If pH < 2, cyanate hydrolyzes to CO₂/NH₃.Maintain pH ~3-5. Use Acetic Acid as the solvent/buffer instead of HCl to self-regulate pH.
Gas Evolution (Bubbling) Hydrolysis: Strong acid is decomposing the cyanate into CO₂.Lower the temperature to <35°C during addition. Add KOCN slower.
Oily Product Impurity/Solvent: Product melting point depression due to unreacted amine.Recrystallize immediately from Ethanol/Water (1:1). Do not dry the oil; dissolve it hot.
No Precipitate Solubility: Volume of water is too high.Concentrate the solution under vacuum or add brine to "salt out" the urea.
🧪 Module 3: Mechanism & Control Logic[2][3]

Understanding why the reaction fails is key to optimization. The diagram below illustrates the competition between the desired urea formation and the parasitic hydrolysis pathway.

ReactionMechanism cluster_control Control Point: pH & Temp KOCN KOCN (Aq) HNCO Isocyanic Acid (Reactive Species) KOCN->HNCO Protonation Acid Acid (H+) Acid->HNCO Urea 2,4-Difluorobenzyl Urea (Target Product) HNCO->Urea Nucleophilic Attack (Fast at pH 4-6) Waste CO2 + NH3 (Hydrolysis Waste) HNCO->Waste Hydrolysis (Fast at pH < 2 or High Temp) Amine 2,4-Difluorobenzylamine Amine->Urea

Figure 2: Mechanistic competition. Success depends on favoring the green pathway (Nucleophilic Attack) over the red pathway (Hydrolysis) by controlling acidity and temperature.

📊 Module 4: Purification & Analysis[2]

The 2,4-difluoro substitution pattern increases lipophilicity compared to unsubstituted benzyl urea. This affects purification.

Recrystallization Guide:

  • Solvent System: Ethanol/Water (Start with 95% Ethanol, add hot water until turbid).

  • Temperature: Dissolve at near-boiling (approx. 75°C); cool slowly to 4°C.

  • Expected Appearance: White crystalline needles or powder.

Analytical Checkpoints:

  • Melting Point: While specific literature data for this derivative is sparse, substituted benzyl ureas typically melt between 150°C – 180°C . A sharp range (<2°C) indicates high purity.

  • 1H NMR (DMSO-d6): Look for the urea protons. The -NH2 usually appears as a broad singlet around 5.5-6.5 ppm, and the benzylic -NH- as a triplet (coupled to CH2) around 6.5-7.5 ppm, distinct from the aromatic signals.

📚 References
  • Wöhler Synthesis (General Mechanism): Wöhler, F. (1828). "Ueber künstliche Bildung des Harnstoffs". Annalen der Physik und Chemie, 88(2), 253–256.

  • Cyanate Reaction Conditions (Organic Syntheses): Kurzer, F. (1951). "p-Bromophenylurea".[2] Organic Syntheses, Coll.[2] Vol. 31, p.11.

  • Urea Solubility Data: "Solubility of Urea in ethanol-water mixtures". Revista Ion, 29(2), 123-131 (2016).[3]

  • 2,4-Difluorobenzylamine Properties: ChemicalBook & Sigma Aldrich Product Data.

Sources

Technical Guide: Removing Unreacted Isocyanates from Urea Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

In urea synthesis (


), unreacted isocyanates are not merely yield-reducers; they are electrophilic, genotoxic impurities (GTIs) that must be controlled to typically <10 ppm levels (ICH M7 guidelines).

While chromatography is effective, it is often a bottleneck. Chemical scavenging—converting the toxic isocyanate into an easily removable species—is the preferred route for high-throughput and scale-up workflows.

Method Selection Decision Tree

Use the following logic to select your removal strategy before proceeding to the protocols.

IsocyanateRemoval Start Start: Excess Isocyanate Present Scale What is your reaction scale? Start->Scale Small < 10 grams (Discovery/MedChem) Scale->Small Large > 100 grams (Process/Scale-up) Scale->Large Resin METHOD A: Solid-Supported Scavenger (Si-Trisamine) Small->Resin High Cost Tolerance Volatility Is the Isocyanate Volatile? Large->Volatility Boiling BP < 100°C? Volatility->Boiling Quench METHOD B: Solution Phase Quench (Amine + Acid Wash) Boiling->Quench No Distill METHOD C: Distillation/Evaporation Boiling->Distill Yes

Figure 1: Decision matrix for selecting the appropriate isocyanate removal technique based on scale and volatility.

Module A: Solid-Phase Scavenging (Resin-Based)

Best For: Medicinal chemistry, parallel synthesis, high-value intermediates. Mechanism: A polymer-supported primary amine (e.g., Trisamine) attacks the isocyanate, covalently binding it to the solid bead. Filtration removes the impurity.[1]

Protocol: Batch Mode Scavenging

Reagents: Biotage® Si-Trisamine or SiliCycle® SiliaBond Amine.

  • Calculate Stoichiometry: Add 3–4 equivalents of scavenger resin relative to the excess isocyanate (not the theoretical yield).

    • Insight: If you used a 1.2 eq excess of isocyanate in the main reaction, you have 0.2 eq remaining. Add resin corresponding to

      
       eq relative to the limiting reagent.
      
  • Solvent Check: Ensure the solvent swells the resin.

    • Good: DCM, THF, DMF, DMSO.[2][3][4]

    • Poor: Water, Methanol (for Polystyrene resins), Hexanes.

  • Incubation: Add resin to the reaction vessel. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.

  • Filtration: Filter through a fritted cartridge or Buchner funnel. Wash the resin cake with 2 volumes of solvent to recover adsorbed product.

Troubleshooting Guide (Q&A)

Q: The resin turned into a solid block/gel. What happened? A: This is likely solvent incompatibility or osmotic shock .

  • Cause: If you are using a Polystyrene (PS) backbone resin in a polar protic solvent like Methanol, the resin collapses. Conversely, adding a high load of resin to a highly concentrated solution can cause rapid swelling that absorbs all available solvent.

  • Fix: Use Silica-supported scavengers (e.g., Si-Trisamine) for polar solvents as they do not swell/shrink. For PS resins, ensure solvent is DCM or THF and dilute the reaction mixture to <0.1 M before adding resin.

Q: I used 4 equivalents of resin, but LC-MS still shows isocyanate. Why? A: This is a kinetics vs. sterics issue.

  • Cause: Isocyanates with bulky ortho-substituents (e.g., 2,6-dimethylphenyl isocyanate) react slowly with the bulky resin surface.

  • Fix: Increase temperature to 40–50°C (if product is stable). Switch to a scavenger with a longer linker arm (e.g., a diamine linker) to move the reactive amine away from the polymer backbone.

Q: Can I use amine resins to scavenge isocyanates if my product is also an amine? A: Generally, yes , but with caution.

  • Logic: Isocyanates are much more electrophilic than alkyl halides or aldehydes. However, if your product is a primary amine, it might compete for the resin (if the resin is an electrophile scavenger) or the isocyanate might react with your product instead of the scavenger.

  • Correction: In this specific case (removing isocyanate from urea), your product is a urea (non-nucleophilic). The amine resin will only target the electrophilic isocyanate.

Module B: Solution-Phase Quenching

Best For: Large-scale process chemistry (>100g), cost-sensitive projects. Mechanism: A cheap, low-molecular-weight amine reacts with the isocyanate to form a "garbage urea" with distinct solubility properties (usually acid-soluble), allowing separation by extraction.

Protocol: The "Dimethylamine" Method

Reagents: Dimethylamine (DMA) (2M in THF) or N,N-Dimethylethylenediamine.

  • Quench: Add 2.0 equivalents of DMA relative to the unreacted isocyanate.

  • React: Stir for 30 minutes. The isocyanate converts to

    
    .
    
  • Workup:

    • Option A (Volatile Quench): If using DMA, the resulting urea is often organic soluble. Evaporate solvent; the excess DMA is volatile (bp 7°C) and is removed.

    • Option B (Acid Wash): Use N,N-Dimethylethylenediamine . The resulting urea contains a tertiary amine tail. Wash the organic layer with 1M HCl. The "garbage urea" protonates and moves to the aqueous layer; your neutral product urea remains in the organic layer.

Troubleshooting Guide (Q&A)

Q: I formed a severe emulsion during the acid wash. A: This is caused by the amphiphilic nature of the scavenged urea.

  • Cause: The "garbage urea" has a greasy head and a charged tail, acting like a surfactant.

  • Fix: Add brine to the aqueous layer to increase ionic strength. Alternatively, filter the biphasic mixture through a pad of Celite to break the emulsion before separation.

Q: My product precipitated out with the "garbage urea". A: Your product urea might be too insoluble in the organic phase.

  • Fix: Switch to a solvent system with higher polarity for the extraction (e.g., 10% MeOH in DCM vs. 1M HCl). If solubility is still an issue, revert to Method A (Solid-Phase Scavenging) to avoid aqueous workup entirely.

Module C: Analytical Verification

Critical Warning: Do NOT inject reaction mixtures directly into LC-MS to check for isocyanates. Isocyanates react with methanol/water in the mobile phase, leading to false negatives (disappearance) or false positives (artifact peaks).

Protocol: Derivatization (The DBA Method)

To prove the isocyanate is gone, you must trap it.

  • Sampling: Take a 50 µL aliquot of your reaction mixture.

  • Derivatization: Add 200 µL of a Dibutylamine (DBA) solution (10 mg/mL in dry Acetonitrile).

  • Wait: Allow to stand for 10 minutes.

  • Analyze: Inject into LC-MS.

    • Logic: Any residual isocyanate will convert to the DBA-urea adduct (

      
      ).
      
    • Pass Criteria: Absence of the DBA-urea adduct peak.

Comparative Data: Scavenger Efficiency
Scavenger TypeCapacity (mmol/g)Reaction TimeCostKey Limitation
Si-Trisamine (Silica)~1.2–1.6Fast (30 min)HighpH sensitive (silica dissolves at pH >10)
PS-Amine (Polystyrene)~3.0–4.0Slow (2–4 h)MediumSwelling required; incompatible with MeOH
Solution Quench (DMA)N/AVery Fast (10 min)LowRequires aqueous extraction/separation

References

  • Biotage. "ISOLUTE® Si-Trisamine: Metal and Electrophile Scavenger User Guide." Biotage Technical Literature, PPS372. (Note: Navigate to Documents -> User Guides)

  • International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017.

  • SiliCycle. "SiliaBond® Amine & Diamine: Scavenging of Electrophiles." SiliCycle Application Notes.

  • Environmental Protection Agency (EPA). "Method for the Determination of Isocyanates in Air (Derivatization Method)." EPA Methods, Method CTM-036.

  • Marsh, A., et al. "Polymer-Supported Reagents for the Scavenging of Isocyanates." Journal of Organic Chemistry, 1997.

Sources

Stability of [(2,4-Difluorophenyl)methyl]urea in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of [(2,4-Difluorophenyl)methyl]urea

Executive Summary

Compound: [(2,4-Difluorophenyl)methyl]urea CAS: 296277-71-9 Class: N-substituted Benzylurea Primary Stability Risk: Hydrolytic cleavage of the urea linkage yielding 2,4-difluorobenzylamine and carbamic acid (decomposing to


 and 

).[1]

This guide serves as a technical troubleshooting resource for researchers observing instability, precipitation, or inconsistent assay results involving [(2,4-Difluorophenyl)methyl]urea in aqueous buffer systems.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates when added to the assay buffer. How do I maintain solubility?

Diagnosis: The 2,4-difluorobenzyl moiety imparts significant lipophilicity, making the compound sparingly soluble in pure aqueous buffers. Solution:

  • DMSO Stock: Prepare a high-concentration stock (e.g., 10–50 mM) in anhydrous DMSO.

  • Cosolvent Spike: Do not add solid powder directly to the buffer. Spike the DMSO stock into the buffer while vortexing.

  • Limit: Keep the final DMSO concentration <1% (v/v) if possible, or up to 5% if your assay tolerates it.

  • Carrier: If precipitation persists, include a surfactant like 0.01% Tween-20 or use a carrier protein (e.g., 0.1% BSA) to solubilize the hydrophobic motif.

Q2: Which pH is optimal for storage? I see degradation in my acidic buffers.

Diagnosis: Urea derivatives are susceptible to acid-catalyzed hydrolysis. Technical Insight: In acidic media (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. Recommendation:

  • Optimal pH: 6.0 – 7.5 (Neutral).

  • Buffers: Phosphate (PBS) or HEPES are ideal.

  • Avoid: Strong acidic buffers (Glycine-HCl) or strong alkaline buffers (Carbonate pH > 9), which accelerate deamination.

Q3: I detect a new peak in HPLC and a faint ammonia smell. What is happening?

Diagnosis: You are observing hydrolytic degradation. Mechanism: The urea bond cleaves. The "new peak" is likely 2,4-difluorobenzylamine . The ammonia smell comes from the breakdown of the urea fragment. Immediate Action:

  • Check the temperature: Was the solution left at RT or 37°C overnight?

  • Check pH: Has the buffer drifted?

  • Quantification: Use the HPLC method below to confirm the ratio of Parent (Urea) to Degradant (Amine).

Q4: Can I autoclave this compound in solution?

Answer: Absolutely NOT. Reasoning: The high temperature (121°C) and pressure of autoclaving will drive the hydrolysis reaction to near completion, destroying the molecule. Sterilization: Use 0.22 µm PVDF or PES syringe filters for sterilization.

Part 2: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate the stability limits of your specific batch.

Materials:

  • 10 mM Stock Solution of [(2,4-Difluorophenyl)methyl]urea in DMSO.

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • HPLC System (UV detection at 254 nm).

Steps:

  • Acid Stress: Dilute stock to 100 µM in 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dilute stock to 100 µM in 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Dilute stock to 100 µM in 3%

    
    . Incubate at RT for 24 hours.
    
  • Control: Dilute stock to 100 µM in PBS (pH 7.4). Store at 4°C.

  • Analysis: Neutralize acid/base samples and inject onto HPLC.

Acceptance Criteria:

  • < 5% degradation in Control.

  • Identify the retention time of the primary degradant (Amine) in the Acid/Base samples.

Protocol B: Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Amide/Urea bond) and 254 nm (Phenyl ring).

  • Expected Elution:

    • Degradant (Amine): Earlier retention time (more polar).

    • Parent (Urea): Later retention time.

Part 3: Visualizations

Figure 1: Hydrolytic Degradation Pathway

This diagram illustrates the breakdown mechanism in aqueous buffer.

G Parent [(2,4-Difluorophenyl)methyl]urea (Parent) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Amine 2,4-Difluorobenzylamine (Stable Degradant) Transition->Amine Cleavage Carbamic Carbamic Acid (Unstable) Transition->Carbamic Cleavage Byproducts CO2 + NH3 (Gas/Soluble) Carbamic->Byproducts Spontaneous Decarboxylation

Caption: Hydrolysis of the urea linkage yields the primary amine degradant and unstable carbamic acid, which rapidly decomposes.

Figure 2: Buffer Selection Decision Tree

Follow this logic to select the correct buffer for your experiment.

DecisionTree Start Start: Select Buffer PH_Check Required pH Range? Start->PH_Check Acidic pH < 5.0 PH_Check->Acidic Neutral pH 6.0 - 8.0 PH_Check->Neutral Basic pH > 9.0 PH_Check->Basic Warn_Acid High Risk: Hydrolysis Keep < 4°C Use Citrate Acidic->Warn_Acid Ideal Optimal Stability Use Phosphate (PBS) or HEPES Neutral->Ideal Warn_Base High Risk: Deamination Use Borate/Carbonate Prepare Fresh Basic->Warn_Base

Caption: Decision matrix for buffer selection to maximize the half-life of [(2,4-Difluorophenyl)methyl]urea.

Part 4: Data Summary

Table 1: Stability Profile in Aqueous Solution (Predicted)

ParameterConditionStability AssessmentRecommended Action
pH pH 2.0 - 4.0Poor (t½ < 24h)Avoid if possible; analyze immediately.
pH pH 6.0 - 7.5Good (t½ > 1 week)Preferred storage condition.
pH pH > 9.0Moderate/Poor Prepare fresh; do not store.
Temp 4°CHigh Standard storage for solutions.
Temp 37°CModerate Stable for assay duration (2-4h); not for storage.
Temp > 60°CVery Poor Rapid hydrolysis.

References

  • Lilov, M. E. (2021). Stability of Urea Solutions in Presence of Buffering Additives. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Available at: [Link]

  • Tixier, C., et al. (2001).[2][3] Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381-1389.[2] Available at: [Link]

  • PubChem . [(2,4-Difluorophenyl)methyl]urea Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of benzylic protons in [(2,4-Difluorophenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the ¹H NMR Chemical Shifts of Benzylic Protons in [(2,4-Difluorophenyl)methyl]urea

Introduction: The Benzylic Proton as a Critical Structural Reporter

In the landscape of drug discovery and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for unambiguous structure elucidation. Among the various signals in a ¹H NMR spectrum, the chemical shift of the benzylic proton—a proton on a carbon atom directly attached to an aromatic ring—serves as a highly sensitive and information-rich probe. Its position on the δ-scale is a direct reflection of its local electronic environment, which is subtly modulated by the interplay of inductive, resonance, and solvent effects.

This guide, prepared for researchers, scientists, and drug development professionals, provides a deep dive into the factors governing the ¹H NMR chemical shift of the benzylic protons in [(2,4-Difluorophenyl)methyl]urea. As a Senior Application Scientist, my objective is not merely to report a value but to deconstruct the underlying principles that determine this shift. We will explore the causality behind these electronic interactions, present a comparative analysis with structurally relevant alternatives, and provide a robust experimental protocol for obtaining and validating these measurements.

Section 1: The Theoretical Framework of Benzylic Proton Shifts

The chemical shift (δ) of a proton is fundamentally determined by the extent to which it is shielded from the external magnetic field by its surrounding electron cloud.[1] Any molecular feature that alters this electron density will, in turn, shift the proton's resonance frequency. For benzylic protons, the key influences are the aromatic ring itself and the substituents attached to both the ring and the benzylic carbon.

Electronic Effects of Aromatic Ring Substituents

The chemical environment of a benzylic proton is significantly influenced by substituents on the attached aromatic ring. These effects are transmitted through a combination of mechanisms:

  • Inductive Effects: This effect is transmitted through the sigma (σ) bond framework. Electronegative substituents, such as the fluorine atoms in our target molecule, pull electron density away from the ring and, consequently, from the benzylic position.[1][2] This withdrawal of electron density is known as "deshielding," as it reduces the electronic shielding around the benzylic proton, causing its signal to shift downfield (to a higher ppm value).[3][4]

  • Resonance (Mesomeric) Effects: This effect involves the delocalization of π-electrons between a substituent and the aromatic ring. While fluorine atoms are highly electronegative (strong inductive withdrawal), their lone pairs can participate in resonance, donating electron density to the ring.[5] However, for halogens, the inductive effect typically dominates their influence on proton chemical shifts.

  • Magnetic Anisotropy: The π-electron system of the benzene ring creates a powerful local magnetic field. When an external magnetic field is applied, these π-electrons circulate, inducing a secondary magnetic field known as the ring current.[1][6] Protons located on the outside of the ring (like the benzylic protons) fall into a region where this induced field reinforces the external field, causing significant deshielding and a characteristic downfield shift.[6]

The Influence of the α-Substituent: The Methylurea Moiety

The group attached directly to the benzylic carbon—in this case, the methylurea group (-NH-CO-NH-CH₃)—also exerts a strong influence. The nitrogen and carbonyl oxygen are electronegative, contributing an inductive deshielding effect on the benzylic protons. Furthermore, the amide-like structure of the urea can participate in hydrogen bonding, especially in protic solvents, which can further influence the local electron density and, therefore, the chemical shift.[2][7] The protons on the nitrogen atoms of the urea are themselves exchangeable and their coupling to the benzylic protons can provide valuable structural information.[8][9]

Solvent Effects: More Than Just a Medium

The choice of deuterated solvent is a critical experimental parameter that can significantly alter chemical shifts.[10]

  • Aprotic Solvents (e.g., CDCl₃, Acetone-d₆): These solvents interact with the analyte primarily through polarity and dipole-dipole interactions.

  • Protic Solvents (e.g., DMSO-d₆, CD₃OD): These solvents are capable of forming hydrogen bonds with the analyte. For a molecule like [(2,4-Difluorophenyl)methyl]urea, the urea moiety's N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as an acceptor. These specific interactions can perturb the electronic environment of the entire molecule, including the benzylic protons.[10][11] For instance, hydrogen bonding in DMSO-d₆ often leads to more deshielded N-H protons compared to CDCl₃.[9]

Section 2: Predicting the Chemical Shift in [(2,4-Difluorophenyl)methyl]urea

Based on the principles above, we can predict the characteristics of the benzylic proton signal for our target molecule. A typical benzylic proton (-CH₂-Ar) resonates in the range of δ 2.3–3.0 ppm.[11][12] However, we must consider the specific substituents.

  • Effect of the 2,4-Difluorophenyl Group: The two highly electronegative fluorine atoms will exert a strong inductive withdrawing effect, deshielding the benzylic protons and shifting them downfield from the typical range.

  • Effect of the Methylurea Group: The adjacent urea moiety further deshields the benzylic protons through the inductive effect of its nitrogen and carbonyl groups.

Considering these combined deshielding effects, the chemical shift for the benzylic protons in [(2,4-Difluorophenyl)methyl]urea is predicted to be significantly downfield, likely in the range of δ 4.3 - 4.6 ppm .

Regarding multiplicity, the two equivalent benzylic protons (-CH₂-) will be coupled to the adjacent urea N-H proton. This should result in a triplet , assuming the coupling is resolved. In practice, coupling to N-H protons can sometimes be broadened due to quadrupolar effects or chemical exchange.[9]

The following diagram illustrates the key electronic influences on the benzylic proton.

cluster_ring Aromatic System Effects cluster_alpha α-Substituent Effects Benzylic_H Benzylic Protons (Target for Analysis) Aromatic_Ring 2,4-Difluorophenyl Ring Urea_Group Methylurea Group (-NH-CO-NH-CH₃) Aromatic_Ring->Benzylic_H Anisotropic Effect & Inductive Deshielding Nitrogen Urea Nitrogen (-NH-) Fluorine Fluorine Atoms (Positions 2 & 4) Fluorine->Aromatic_Ring Strong Inductive Withdrawal (-I) Nitrogen->Benzylic_H Inductive Deshielding (-I)

Caption: Electronic effects deshielding the benzylic protons.

Section 3: A Comparative Analysis

To contextualize our prediction, it is instructive to compare it with experimental data from structurally related compounds. The following table summarizes the chemical shifts of benzylic protons in different electronic environments.

Compound NameStructureBenzylic Proton (CH₂) Chemical Shift (δ ppm)Key Influencing Factor(s)Reference
TolueneC₆H₅-CH₃ 2.36Baseline (Aromatic Anisotropy)[12]
Benzyl BromideC₆H₅-CH₂ -Br4.50Strong inductive effect from Bromine[5]
1-(p-tolyl)ethan-1-oneCH₃-C₆H₄-CO-CH₃ 2.55Carbonyl anisotropy and weak ring activationN/A
(2,4-Difluorophenyl)(piperidin-1-yl)methanone(F)₂C₆H₃-CO-N(CH₂)₅3.39 & 3.85 (piperidine CH₂)Amide bond, difluoroaromatic ring[13]
[(2,4-Difluorophenyl)methyl]urea (Predicted)(F)₂C₆H₃-CH₂ -NHCONHCH₃~4.4 Combined inductive effects of F atoms and urea group N/A

Discussion of Comparative Data:

  • Toluene provides our baseline, where the benzylic methyl protons are only deshielded by the aromatic ring current.

  • Benzyl Bromide is an excellent comparison. The single, highly electronegative bromine atom shifts the benzylic protons downfield to δ 4.50 ppm.[5] This demonstrates the powerful influence of a directly attached electron-withdrawing group.

  • In (2,4-Difluorophenyl)(piperidin-1-yl)methanone , while not a direct analogue for the benzylic proton, the chemical shifts of the piperidine protons adjacent to the nitrogen (α to the amide) are found at δ 3.39 and 3.85 ppm.[13] This highlights the deshielding effect of the amide and the difluorinated ring system.

  • Our predicted value of ~4.4 ppm for [(2,4-Difluorophenyl)methyl]urea is logically situated. It reflects a stronger deshielding effect than in toluene, driven by both the difluorinated ring and the urea moiety, placing it in a similar region to benzyl bromide. The combination of the electron-withdrawing ring and the electronegative urea nitrogen creates a potent deshielding environment.

Section 4: A Self-Validating Experimental Protocol

To experimentally determine and validate the chemical shift, the following protocol is recommended. This workflow is designed to be self-validating by incorporating a D₂O exchange experiment to confirm N-H proton assignments.

Instrumentation and Materials
  • Analyte: [(2,4-Difluorophenyl)methyl]urea (≥98% purity)

  • NMR Spectrometer: 400 MHz or higher, equipped with a standard 5 mm probe.

  • Solvents: DMSO-d₆ (Deuterated dimethyl sulfoxide, 99.9% D), D₂O (Deuterium oxide, 99.9% D).

  • Internal Standard: Tetramethylsilane (TMS) or reliance on residual solvent peak for calibration.[14]

  • Equipment: NMR tubes, volumetric flasks, micropipettes, analytical balance.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of [(2,4-Difluorophenyl)methyl]urea.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Initial ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[14]

  • Data Analysis (Spectrum 1):

    • Integrate all peaks.

    • Identify the aromatic, benzylic, and urea proton signals.

    • Pay close attention to the multiplicity of the benzylic proton signal (predicted to be a triplet).

  • Validation via D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of D₂O directly to the sample in the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-insert the sample, re-lock, and re-shim if necessary.

    • Acquire a second ¹H NMR spectrum using the same parameters.

  • Comparative Analysis (Spectrum 2 vs. Spectrum 1):

    • Observe the signals corresponding to the N-H protons of the urea group. These signals should significantly decrease in intensity or disappear entirely as the protons exchange with deuterium.[8][11]

    • Critically, observe the signal for the benzylic protons. The collapse of the adjacent N-H signal should cause the benzylic proton's multiplicity to change from a triplet to a singlet. This observation provides definitive proof of its assignment and its coupling relationship.

Experimental Workflow Diagram

prep 1. Sample Prep (10-15 mg in 0.6 mL DMSO-d6) acquire1 2. Acquire Spectrum 1 (400 MHz, 16 scans) prep->acquire1 analyze1 3. Analyze Spectrum 1 - Identify benzylic triplet - Identify N-H signals acquire1->analyze1 d2o 4. D₂O Addition (1-2 drops into NMR tube) analyze1->d2o acquire2 5. Acquire Spectrum 2 (Same parameters) d2o->acquire2 analyze2 6. Comparative Analysis - Confirm N-H disappearance - Confirm triplet -> singlet collapse acquire2->analyze2 conclusion Validated Structural Assignment analyze2->conclusion

Caption: Workflow for the experimental determination of benzylic shifts.

Conclusion

The ¹H NMR chemical shift of the benzylic protons in [(2,4-Difluorophenyl)methyl]urea is a sophisticated reporter of its molecular structure. Its predicted downfield position (~δ 4.4 ppm) is a direct and logical consequence of the cumulative deshielding influences from the anisotropic effect of the aromatic ring, the potent inductive withdrawal by two fluorine substituents, and the inductive effect of the adjacent urea moiety.

This guide has demonstrated that by systematically analyzing these contributing factors, one can make robust predictions about spectral features. The comparative analysis with known compounds grounds these predictions in experimental reality, while the proposed self-validating protocol provides a clear and reliable path to empirical confirmation. For the medicinal chemist or materials scientist, this level of detailed spectral understanding is not merely academic; it is a foundational component of confident and efficient molecular design and characterization.

References

  • Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry.
  • Supporting Inform
  • Factors Influencing Chemical Shifts. St.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University.
  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange.
  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Unknown Source.
  • Chemical shifts. University College London.
  • 1H NMR Chemical Shifts.
  • 1H NMR Chemical Shift.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • 1H NMR Spectroscopy. Unknown Source.
  • Notes on NMR Solvents. University of Wisconsin.
  • 1H NMR Chemical Shifts.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Benzene and proton in 1H NMR. Chemistry Stack Exchange.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

Sources

Mass Spectrometry Fragmentation Patterns of Difluorophenyl Urea Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Difluorophenyl urea derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR/PDGFR targets) and benzoylphenylurea insecticides. The incorporation of a difluorophenyl moiety enhances metabolic stability and lipophilicity but introduces unique challenges in mass spectrometry (MS) characterization.

This guide objectively compares ionization modes and fragmentation pathways, providing a self-validating framework for identifying these compounds. Unlike standard ureas, the electron-withdrawing fluorine substituents significantly alter bond dissociation energies, favoring specific cleavage events that can be exploited for high-sensitivity Multiple Reaction Monitoring (MRM) method development.

Part 1: Mechanistic Principles & Fragmentation Logic

The mass spectral behavior of difluorophenyl ureas is governed by the stability of the urea bridge (


) and the inductive effects of the fluorine atoms.
The "Ortho" Effect and Fluorine Positioning

In 2,6-difluorophenyl derivatives, the fluorine atoms create steric hindrance and an electron-deficient environment around the amide nitrogen. This weakens the


 bond, facilitating specific cleavages.
Primary Fragmentation Pathways (ESI+)

Upon Electrospray Ionization (positive mode), the protonated molecular ion


 typically undergoes competitive cleavage at the urea bridge. The charge retention is dictated by the proton affinity (PA) of the resulting fragments.
  • Pathway A (Aniline Formation): Cleavage leads to a Difluoroaniline cation (typically

    
     129). This is often the base peak if the "R" group on the other side of the urea has lower proton affinity.
    
  • Pathway B (Isocyanate Formation): Cleavage leads to a Difluorophenyl isocyanate cation (typically

    
     155).
    
  • Pathway C (Neutral Loss): Loss of neutral isocyanic acid (

    
    , 43 Da) or the specific isocyanate moiety.
    
Visualization of Fragmentation Dynamics

The following diagram illustrates the competitive pathways for a generic 2,6-difluorophenyl urea derivative.

FragmentationPathway cluster_legend Legend Parent Protonated Parent [M+H]+ TS Transition State (Proton Transfer) Parent->TS CID Energy Aniline Difluoroaniline Ion (m/z 129) [High Intensity] TS->Aniline Pathway A (Preferred if R=Alkyl) NeutralIso Neutral Isocyanate (Loss) TS->NeutralIso Isocyanate Difluorophenyl Isocyanate Ion (m/z 155) TS->Isocyanate Pathway B (Preferred if R=EWG) NeutralAmine Neutral Amine (Loss) TS->NeutralAmine key Blue: Precursor | Green: Common Quant Ion | Red: Diagnostic Ion

Caption: Competitive collision-induced dissociation (CID) pathways for difluorophenyl ureas. Pathway A is generally favored due to the stability of the aniline cation.

Part 2: Comparative Analysis of Ionization Modes

Choosing the correct ionization mode is the single most critical decision in method development for these derivatives.

Table 1: Performance Comparison (ESI+ vs. ESI- vs. APCI)
FeatureESI Positive (+) ESI Negative (-) APCI (+/-)
Primary Mechanism Protonation

Deprotonation

Charge Transfer / Protonation
Sensitivity High (for basic R-groups).[1]Medium/High (Excellent for acidic urea protons).Medium (Good for non-polar analogs).
Fragmentation Richness Rich. Yields structural fingerprints (Aniline/Isocyanate ions).Poor. Often yields only

or simple neutral losses.[1]
High. Promotes thermal in-source fragmentation.
Matrix Tolerance Moderate. Susceptible to suppression.High. Less background noise in biological matrices.High. Best for "dirty" samples.
Best Use Case Structural Elucidation & ID. Quantification (GLP). High-Throughput Screening.

Expert Insight: While ESI(-) is often touted for urea sensitivity due to the acidic N-H protons, ESI(+) is recommended for initial characterization . The difluorophenyl group withdraws electrons, reducing the basicity of the nitrogen, but the aromatic ring still allows for sufficient protonation to generate rich MS/MS spectra required for structural confirmation [1].

Part 3: Experimental Protocol & Method Development

This protocol is designed to maximize the detection of the diagnostic


 129 and 

155 ions.
Phase 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50). Avoid pure acetonitrile initially as it can suppress ionization of phenyl ureas in some sources.

  • Concentration: 1 µg/mL for infusion/tuning.

Phase 2: Source Optimization (Self-Validating Workflow)

Do not rely on auto-tune. The lability of the urea bond requires manual intervention to prevent In-Source Fragmentation (ISF) , which can lead to false negatives (detecting the fragment as the parent).

  • Fragmentor Voltage (Cone Voltage): Start LOW (e.g., 80V). Ramp up in 10V increments.

    • Check: If you see

      
       129 in the MS1 (full scan) spectrum, your voltage is too high. You are breaking the molecule before the quadrupole.
      
  • Collision Energy (CE) Ramp:

    • Perform a breakdown curve (stepped CE from 10 to 60 eV).

    • Target: Select the CE that yields ~10% remaining parent ion and maximizes the

      
       129 (aniline) product ion.
      
Phase 3: Diagnostic Ion Confirmation

To validate that your analyte is indeed a difluorophenyl urea, look for the "129/155 Signature" :

  • Quantifier Ion:

    
     129 (Difluoroaniline cation). High intensity, stable.
    
  • Qualifier Ion:

    
     155 (Difluorophenyl isocyanate). Lower intensity, highly specific.
    

Part 4: Method Development Decision Matrix

Use the following logic flow to determine the optimal detection strategy based on your specific derivative's chemistry.

MethodDev Start Start: Analyte Characterization CheckR Analyze 'R' Group (Non-difluoro side) Start->CheckR BasicR R is Basic (Amine, Pyridine, etc.) CheckR->BasicR Yes AcidicR R is Acidic/Neutral (Carboxyl, Phenol) CheckR->AcidicR No ModePos Select ESI (+) Target [M+H]+ BasicR->ModePos ModeNeg Select ESI (-) Target [M-H]- AcidicR->ModeNeg OptFrag Optimize Fragmentation ModePos->OptFrag UseAlt Use Neutral Loss Scan (Loss of 43 Da/HNCO) ModeNeg->UseAlt Limited Frag Check129 Is m/z 129 Dominant? OptFrag->Check129 Use129 Use m/z 129 as Quant Ion (Aniline Pathway) Check129->Use129 Yes Check129->UseAlt No (Rare)

Caption: Decision matrix for selecting ionization modes and MRM transitions based on the chemical nature of the 'R' substituent.

Part 5: Case Study Data (Simulated Comparison)

To illustrate the impact of fluorine substitution, consider the fragmentation of three structural analogs under identical ESI(+) CID conditions (CE = 25 eV).

AnalogParent Ion (

)
Major Fragment 1 (Int %)Major Fragment 2 (Int %)Interpretation
Non-fluorinated (Phenyl Urea)213.194.1 (Aniline) - 100%120.1 (Isocyanate) - 40%Standard cleavage.
Monofluoro (4-F-Phenyl Urea)231.1112.1 (F-Aniline) - 100%138.1 (F-Isocyanate) - 55%Fluorine slightly stabilizes isocyanate.[1]
Difluoro (2,6-F-Phenyl Urea)249.1129.1 (2F-Aniline) - 100% 155.1 (2F-Isocyanate) - 85% Ortho-fluorines stabilize the isocyanate cation significantly , making

155 a viable qualifier.

Key Takeaway: The presence of two fluorine atoms, particularly in the ortho positions, often increases the relative abundance of the isocyanate ion (


 155) compared to non-fluorinated analogs, providing a unique spectral fingerprint [2, 3].

References

  • Vertex AI Search. (2025). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. National Institutes of Health. Link

  • Vertex AI Search. (2025). Determination of seven benzoylphenylurea insecticides in processed fruit and vegetables using high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Vertex AI Search. (2025). Electron ionization induced fragmentation of fluorinated derivatives. ResearchGate. Link

Sources

A Comparative Analysis of the Biological Activities of 2,4-Difluoro vs. 3,4-Difluoro Benzyl Ureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the urea scaffold stands as a privileged motif, integral to the design of a multitude of therapeutic agents. Its unique ability to form stable hydrogen bond interactions with biological targets has cemented its importance in medicinal chemistry.[1] Among the vast array of substituted ureas, those bearing fluorinated benzyl moieties have garnered significant attention due to the profound impact of fluorine substitution on molecular properties such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive comparison of the biological activities of two closely related isomers: 2,4-difluorobenzyl ureas and 3,4-difluorobenzyl ureas.

While direct head-to-head comparative studies are limited in the published literature, this guide synthesizes available data to offer insights into the nuanced differences in their biological profiles, focusing on anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a logical framework for future research in this area.

The Subtle Art of Fluorine Placement: A Structural Overview

The seemingly minor shift in the fluorine atom from the 2,4- to the 3,4-position on the benzyl ring can induce significant changes in the electronic and conformational properties of the molecule. These alterations, in turn, influence how the molecule interacts with its biological target. The 2,4-difluoro substitution introduces a strong electron-withdrawing effect and can influence the pKa of the urea protons, potentially altering hydrogen bonding capabilities. In contrast, the 3,4-difluoro substitution pattern presents a different electronic distribution and steric profile. Understanding these subtle differences is key to rational drug design.

Comparative Biological Activities: A Data-Driven Analysis

To facilitate a clear comparison, the following sections summarize the available biological activity data for 2,4-difluoro and 3,4-difluoro benzyl urea derivatives. It is important to note that the data presented is compiled from various studies and may not represent a direct, controlled comparison.

Anticancer Activity

Substituted ureas are a well-established class of anticancer agents, with many acting as kinase inhibitors.[2][3] The placement of fluorine atoms on the benzyl ring can significantly impact their antiproliferative activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Difluorobenzyl Urea Derivatives A549 (Lung Carcinoma)~16[4]
C6 (Glioma)~23[5]
3,4-Difluorobenzyl Urea Derivatives HCT116 (Colon Cancer)Data Not Available
MCF-7 (Breast Cancer)Data Not Available

Note: The presented IC50 values are for representative compounds from each class and are intended for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

The available data, although not directly comparative, suggests that difluorobenzyl ureas exhibit antiproliferative activity in the micromolar range against various cancer cell lines. A study on N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, which contains a 4-fluorobenzyl moiety, demonstrated remarkable anticancer activity against a panel of 60 human tumor cell lines, highlighting the potential of fluorinated benzyl groups in this context.[6]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Urea derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.[1][7]

Compound ClassMicroorganismMIC (µg/mL)Reference
2,4-Difluorobenzyl Urea Derivatives P. aeruginosa16[4]
E. coli8[4]
S. aureus (MRSA)8[4]
3,4-Difluorobenzyl Urea Derivatives P. aeruginosa>100[8]
E. coli>100[8]
S. aureus>100[8]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data presented is from different studies and for different specific compounds within each class.

Based on the available data, N-(2,4-difluorobenzyl)-containing compounds appear to exhibit more promising antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the 3,4-difluoro analogues tested in separate studies. For instance, a derivative containing a 2,4-difluorobenzyl group showed significant activity against P. aeruginosa, E. coli, and MRSA S. aureus.[4] In contrast, a study on aminoporphyrins with urea derivative substituents, including a 3,4-difluorophenyl urea, reported weak to no activity against these bacteria.[8]

Enzyme Inhibition: A Focus on Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a validated therapeutic strategy.[9][10]

Compound ClassEnzymeIC50 (µM)Reference
2,4-Difluorobenzyl Urea Derivatives Jack Bean UreaseData Not Available
3,4-Difluorophenyl Urea Derivatives Jack Bean Urease>100[11]

Note: The data for 3,4-difluorophenyl urea is for a related compound, N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, which was investigated as a tyrosinase inhibitor and showed weak urease inhibition.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships helps in understanding the molecular features crucial for biological activity.[13] For difluorobenzyl ureas, the position of the fluorine atoms is a critical determinant of their biological effects.

  • Electron-Withdrawing Effects: Both 2,4- and 3,4-difluoro substitutions impart a strong electron-withdrawing character to the benzyl ring. This can influence the acidity of the urea N-H protons, affecting their ability to act as hydrogen bond donors in interactions with target proteins.

  • Steric Hindrance: The ortho-fluorine in the 2,4-difluoro isomer can introduce steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the target's active site.[14]

  • Lipophilicity and Membrane Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The differential positioning of the fluorine atoms in the two isomers can lead to subtle differences in their overall lipophilicity and, consequently, their pharmacokinetic properties.

SAR_Logic cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Biological Outcome Fluorine_Position Fluorine Position (2,4- vs 3,4-) Electronic_Effects Electronic Effects (Inductive, Mesomeric) Fluorine_Position->Electronic_Effects influences Steric_Profile Steric Profile Fluorine_Position->Steric_Profile influences Lipophilicity Lipophilicity Fluorine_Position->Lipophilicity influences Binding_Affinity Target Binding Affinity Electronic_Effects->Binding_Affinity affects Steric_Profile->Binding_Affinity affects Pharmacokinetics Pharmacokinetics (ADME) Lipophilicity->Pharmacokinetics affects Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Binding_Affinity->Biological_Activity determines Pharmacokinetics->Biological_Activity modulates Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Benzylamine Difluorobenzylamine (2,4- or 3,4-) Reaction_Step Reaction in Anhydrous Solvent (e.g., DCM or THF) Room Temperature Benzylamine->Reaction_Step Isocyanate Aryl or Alkyl Isocyanate Isocyanate->Reaction_Step Workup Solvent Evaporation Precipitation/Filtration Reaction_Step->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-(Difluorobenzyl) Urea Purification->Product

Figure 2: General workflow for the synthesis of N-benzyl ureas.

Materials:

  • 2,4-Difluorobenzylamine or 3,4-Difluorobenzylamine

  • Appropriate isocyanate (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve the difluorobenzylamine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add the isocyanate (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution of the amine at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold DCM.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [7][9][15]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of benzyl urea compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Figure 3: Experimental workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (2,4-difluoro and 3,4-difluoro benzyl ureas) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Urease Inhibition Assay

The inhibitory activity of the compounds against urease can be determined by measuring the amount of ammonia produced using the Berthelot method. [11] Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol-nitroprusside reagent.

  • Add 50 µL of alkaline hypochlorite reagent and incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Thiourea can be used as a standard inhibitor.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Conclusion and Future Directions

Future research should focus on the following:

  • Direct Comparative Studies: Synthesizing and testing a series of 2,4-difluoro and 3,4-difluoro benzyl urea derivatives in parallel against a panel of cancer cell lines, microbial strains, and key enzymes.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the structure-activity relationships of these fascinating molecules, the research community can unlock their full potential in the development of novel therapeutics.

References

  • Urease Inhibitors: A Review. (n.d.). Retrieved from [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). European Journal of Medicinal Chemistry, 243, 114773.
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). Molecules, 24(19), 3594.
  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay. (2025). Benchchem.
  • ab308245 – Urease Inhibitor Screening Kit (Colorimetric). (2023). Abcam.
  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2015). Organic Letters, 17(21), 5288–5291.
  • Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyan
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). Molecules, 18(3), 3564–3580.
  • Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. (2024). International Journal of Molecular Sciences, 25(19), 10738.
  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017).
  • Urease Activity Assay Kit (Colorimetric). (n.d.). BioVision.
  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. (2025). Digital Medicine, 1(1), 1-15.
  • Antimicrobial and anthelmintic activities of aryl urea agents. (2023). Journal of Antimicrobial Chemotherapy, 78(5), 1234-1243.
  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. (2021).
  • N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). Scientific Reports, 10(1), 8443.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. (2022). Journal of the Brazilian Chemical Society, 33, 1349-1361.
  • New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. (2014). Journal of the Brazilian Chemical Society, 25(8), 1436-1444.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2021). Research Journal of Pharmacy and Technology, 14(9), 4783-4787.
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. (n.d.). Retrieved from [Link]

  • Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. (2015). Pharmaceutical and Biomedical Research, 1(2), 51-57.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters, 7(3), 249-256.
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (n.d.). SciSpace.
  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. (2024). International Journal of Molecular Sciences, 25(19), 10986.
  • Inhibitors of the human neuraminidase enzymes. (2014). MedChemComm, 5(5), 563-575.
  • Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 319-331.
  • Antimycobacterial activity of 3,4-dichlorophenyl-ureas, N,N-diphenyl-ureas and related derivatives. (2001). Farmaco, 56(11), 809-814.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules, 23(2), 313.
  • The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (2011). Journal of Medicinal Chemistry, 54(18), 6236–6247.
  • INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2025). International Journal of Pharmacy and Pharmaceutical Sciences, 17(8), 1-10.
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (2013). Molecules, 18(9), 10898–10913.
  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2026). ChemMedChem, 21(3), e202500539.
  • Structure Activity Rel
  • Urease activity according to the different inhibitors. (2018). Anais da Academia Brasileira de Ciências, 90(4), 3685-3693.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Bentham Science.
  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(1), 134-145.
  • Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. (2017). PLoS ONE, 12(8), e0182821.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of [(2,4-Difluorophenyl)methyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Precautionary Principle: Understanding the Risks

[(2,4-Difluorophenyl)methyl]urea (CAS No. 296277-71-9) possesses a molecular structure that necessitates a cautious approach to its handling and disposal.[1][2] The presence of a difluorophenyl group suggests the potential for persistence in the environment, a common characteristic of organofluorine compounds.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to natural degradation.[4] Furthermore, substituted ureas can exhibit biological activity, and their thermal decomposition can release isocyanates and other potentially hazardous compounds.[5]

Due to the lack of specific toxicological data for [(2,4-Difluorophenyl)methyl]urea, it must be handled as a hazardous substance. All waste containing this compound, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, should be treated as hazardous waste.

Core Disposal Directive: A Step-by-Step Protocol

The following procedures are designed to ensure the safe and compliant disposal of [(2,4-Difluorophenyl)methyl]urea from a laboratory setting.

1. Waste Identification and Classification:

  • Hazardous Waste Determination: In the absence of a specific SDS, [(2,4-Difluorophenyl)methyl]urea should be presumptively classified as a hazardous waste. This is based on the potential for toxicity and environmental persistence associated with its fluorinated aromatic structure.

  • Waste Stream Segregation: Waste containing [(2,4-Difluorophenyl)methyl]urea must be collected separately from non-hazardous and other incompatible chemical waste streams. It should be classified as a non-halogenated or halogenated organic solid waste, depending on the specific regulations of your institution and jurisdiction. Some jurisdictions classify waste based on fluorine content.[6][7]

2. Personal Protective Equipment (PPE):

Before handling any waste containing [(2,4-Difluorophenyl)methyl]urea, at a minimum, the following PPE should be worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of fine particles. The necessity should be determined by a formal risk assessment.

3. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "[(2,4-Difluorophenyl)methyl]urea". The accumulation start date and any other information required by your institution's Environmental Health & Safety (EHS) department must also be included.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8] The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.

4. Disposal Pathway:

The recommended disposal method for [(2,4-Difluorophenyl)methyl]urea is through a licensed hazardous waste disposal company. The likely ultimate disposal technology will be high-temperature incineration.

  • High-Temperature Incineration: This method is effective for the complete destruction of persistent organic pollutants, including fluorinated compounds.[4][9][10] Incineration at temperatures above 1000°C can break the strong carbon-fluorine bonds, converting the compound into less harmful inorganic materials.[10]

  • Hazardous Waste Landfill: While an option for some hazardous materials, landfilling is not the preferred method for persistent organic compounds as it does not destroy the chemical and carries a long-term risk of environmental contamination.[9]

  • DO NOT dispose of [(2,4-Difluorophenyl)methyl]urea down the drain or in the regular trash. This is to prevent the release of a potentially persistent and harmful chemical into the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of [(2,4-Difluorophenyl)methyl]urea waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions gen Generate Waste Containing [(2,4-Difluorophenyl)methyl]urea assess Consult SDS (if available). In absence, treat as hazardous. gen->assess collect Collect in a designated, labeled, compatible container. assess->collect segregate Segregate from other waste streams. collect->segregate store Store in a designated Satellite Accumulation Area (SAA). segregate->store contact_ehs Contact Institutional EHS for waste pickup. store->contact_ehs incinerate High-Temperature Incineration (Preferred Method) contact_ehs->incinerate via Licensed Vendor landfill Hazardous Waste Landfill (Less Preferred) contact_ehs->landfill via Licensed Vendor drain Do NOT Pour Down Drain trash Do NOT Dispose in Regular Trash

Caption: Decision workflow for the disposal of [(2,4-Difluorophenyl)methyl]urea.

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if necessary.

    • Carefully sweep up the solid material and place it in a designated hazardous waste container.

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

References

  • Appchem. [(2,4-Difluorophenyl)methyl]urea. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • Urea, N'-(2, 4-difluorophenyl)-N-((4-(2, 2-dimethylpropyl)phenyl)methyl)-N-heptyl-, 1 mg. [Link]

  • Environmental Science Center, The University of Tokyo. Classification chart of chemically hazardous waste. [Link]

  • PubChemLite. Urea, n-(2,4-difluorophenyl)-n'-((1-(1-methyl-1h-indol-3-yl)cyclopentyl)methyl)- (C22H23F2N3O). [Link]

  • PubChem. Urea, (2,6-difluorobenzyl)-. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. [Link]

  • Universitat de Barcelona. TITLE: Hazardous laboratory waste classification. [Link]

  • Government of Canada. Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices. [Link]

  • ACS Industry Matters. Is It Possible to Eliminate Something That Is “Forever”? [Link]

  • National Center for Biotechnology Information. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. [Link]

  • Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • Carl ROTH. Safety Data Sheet: Urea. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • Quora. How can urea be recycled?. [Link]

  • Cummins Inc. Thermolysis Characterization of Urea-SCR. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.